GS-443902 trisodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVSIUNIVFLJS-AZIZZYAFSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5Na3O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GS-443902 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-443902 trisodium, the active triphosphate form of the antiviral compounds GS-441524 and remdesivir, represents a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways. As a nucleoside analog, GS-443902 acts as a competitive inhibitor and a delayed chain terminator of viral RNA synthesis, demonstrating broad-spectrum activity against a range of RNA viruses. Understanding the intricacies of its function is paramount for the development of next-generation antiviral therapeutics.
Introduction
GS-443902 is a C-nucleoside analog of adenosine triphosphate (ATP). It is not administered directly but is formed intracellularly from its prodrugs, GS-441524 or remdesivir.[1] Remdesivir, a phosphoramidate prodrug, was designed to enhance intracellular delivery and subsequent conversion to the active triphosphate form.[1] GS-441524, the parent nucleoside of remdesivir, is also under investigation as a potential therapeutic agent.[1] The ultimate efficacy of both prodrugs hinges on their efficient metabolic conversion to GS-443902. This guide will focus on the core mechanism by which GS-443902 exerts its antiviral effects at the molecular level.
Mechanism of Action
The antiviral activity of GS-443902 is a multi-step process that begins with the intracellular conversion of its parent prodrug and culminates in the disruption of viral replication.
Intracellular Activation
GS-441524, upon entering the cell, undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to form the active GS-443902 triphosphate.
In the case of remdesivir, the activation pathway is more complex. It first undergoes hydrolysis by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate metabolite, which is then processed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of GS-441524. This monophosphate is subsequently phosphorylated twice by host kinases to generate GS-443902.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
GS-443902 functions as a competitive inhibitor of the viral RdRp, the key enzyme responsible for replicating the viral RNA genome. As an analog of ATP, it competes with the natural substrate for incorporation into the nascent RNA strand.
Delayed Chain Termination
Upon incorporation into the viral RNA, GS-443902 does not immediately halt chain elongation. Instead, it allows for the addition of a few more nucleotides before causing a steric clash with the RdRp enzyme, leading to a delayed termination of RNA synthesis. This mechanism is a distinguishing feature of its antiviral action.[2]
Quantitative Data
Antiviral Activity
The antiviral efficacy of GS-443902 and its parent nucleoside GS-441524 has been evaluated against various RNA viruses. The half-maximal effective concentration (EC50) values are summarized below.
| Virus | Cell Line | Compound | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | GS-441524 | 1.86 | [3] |
| SARS-CoV-2 | Vero E6 | Remdesivir | 7.43 | [3] |
| SARS-CoV-2 | Calu-3 | GS-441524 | 0.25 | [2] |
| SARS-CoV-2 | Calu-3 | Remdesivir | 0.11 | [2] |
| SARS-CoV-2 | Caco-2 | GS-441524 | 0.08 | [2] |
| SARS-CoV-2 | Caco-2 | Remdesivir | 0.001 | [2] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | GS-441524 | 0.78 |
RdRp Inhibition
GS-443902 directly inhibits the enzymatic activity of viral RdRp. The half-maximal inhibitory concentration (IC50) values against RdRp from different viruses are presented below.
| Viral RdRp | IC50 (µM) | Reference |
| RSV | 1.1 | [4][5] |
| HCV | 5.0 | [4][5] |
| TBEV | 1.3 - 2.2 | [6] |
| DENV3 | 1.3 - 2.2 | [6] |
| JEV | 1.3 - 2.2 | [6] |
| WNV | 1.3 - 2.2 | [6] |
| ZIKV | 1.3 - 2.2 | [6] |
| YFV | 0.26 | [6] |
Selectivity
A critical aspect of any antiviral agent is its selectivity for the viral target over host enzymes. GS-443902 demonstrates a high degree of selectivity for viral RdRp over human DNA and RNA polymerases.
| Human Polymerase | Activity of GS-443902 | Reference |
| DNA Polymerase α and β | No effect up to 200 µM | [7] |
| RNA Polymerase II | No effect up to 200 µM | [7] |
| Mitochondrial DNA Polymerase γ | Poor substrate, no detectable incorporation at 50 µM | [7] |
| Mitochondrial RNA Polymerase | Poor substrate, 5.8% incorporation rate relative to ATP at 500 µM | [7] |
Pharmacokinetics of GS-441524
The pharmacokinetic properties of GS-441524 have been studied in various species, providing insights into its absorption, distribution, metabolism, and excretion.
| Species | Administration | Bioavailability (%) | t1/2 (hours) | Reference |
| Mouse | Oral | 39 | - | [3] |
| Rat | Oral | 33 | - | [3] |
| Dog | Oral | 85 | - | [3] |
| Cynomolgus Monkey | Oral | 8.3 | - | [3] |
| Cat | IV (from Remdesivir) | - | 5.14 |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a common method to determine the antiviral activity of a compound.
Detailed Methodology:
-
Cell Preparation: Host cells susceptible to the virus of interest are seeded into 96-well microplates and incubated until a confluent monolayer is formed.[8]
-
Compound Dilution: The test compound (e.g., GS-441524) is serially diluted to various concentrations.[8]
-
Treatment and Infection: The cell culture medium is replaced with medium containing the diluted compound. Subsequently, the cells are infected with a known titer of the virus. Control wells include cells with no compound (virus control) and cells with neither compound nor virus (cell control).[9]
-
Incubation: The plates are incubated at an optimal temperature and CO2 concentration for a duration sufficient to observe significant cytopathic effects in the virus control wells.[9]
-
Quantification of Cell Viability: After incubation, the remaining viable cells are quantified. This can be achieved by staining with dyes such as crystal violet or neutral red, followed by spectrophotometric measurement of the absorbance.[8]
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the EC50 value is determined using a dose-response curve.[8]
RdRp Inhibition Assay
This biochemical assay directly measures the inhibitory effect of GS-443902 on the enzymatic activity of purified viral RdRp.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., Mg2+), a template-primer RNA duplex, and the purified viral RdRp enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is typically radiolabeled or fluorescently tagged for detection, and varying concentrations of GS-443902.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period to allow for RNA synthesis.
-
Termination and Product Analysis: The reaction is stopped, and the resulting RNA products are separated by gel electrophoresis.
-
Data Analysis: The intensity of the bands corresponding to the elongated RNA products is quantified. The percentage of inhibition is plotted against the concentration of GS-443902 to determine the IC50 value.[10]
HPLC Analysis of GS-441524 in Plasma
High-performance liquid chromatography (HPLC) is a standard method for quantifying the concentration of GS-441524 in biological samples for pharmacokinetic studies.
Detailed Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation, typically using methanol, to remove interfering proteins. The supernatant is then collected for analysis.[11][12]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18).[11][13] A gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), is used to separate GS-441524 from other components in the sample.[13]
-
Detection: GS-441524 can be detected using a fluorescence detector, with specific excitation and emission wavelengths (e.g., 250 nm excitation and 475 nm emission).[11][14]
-
Quantification: The concentration of GS-441524 in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of the compound.[11]
Conclusion
This compound is a potent and selective inhibitor of viral RNA-dependent RNA polymerase. Its mechanism of action, involving competitive inhibition and delayed chain termination, provides a robust strategy for disrupting the replication of a broad range of RNA viruses. The quantitative data presented herein underscore its efficacy and favorable selectivity profile. The detailed experimental protocols offer a foundation for further research and development of this and similar antiviral agents. A thorough understanding of the molecular interactions and metabolic pathways detailed in this guide is crucial for optimizing the therapeutic potential of GS-443902 and for designing the next generation of antiviral drugs.
References
- 1. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pblassaysci.com [pblassaysci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. santiago-lab.com [santiago-lab.com]
- 6. uochb.cz [uochb.cz]
- 7. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. everycat.org [everycat.org]
The Central Role of GS-443902 Trisodium in Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-443902, in its trisodium salt form, stands as a pivotal molecule in the landscape of antiviral research. It is the active triphosphate metabolite of the prodrug remdesivir, which has garnered global attention for its broad-spectrum antiviral activity, most notably against SARS-CoV-2. This technical guide provides an in-depth exploration of the core functions of GS-443902 trisodium, its mechanism of action, and the experimental frameworks used to evaluate its efficacy.
GS-443902 is a C-nucleoside analog, specifically an adenosine nucleotide analog.[1][2] As the pharmacologically active entity, it directly interacts with viral machinery to halt replication.[1][2] Understanding the biotransformation of its parent prodrugs and the subsequent action of GS-443902 is fundamental to the development of next-generation antiviral therapies.
Mechanism of Action: A Competitive Inhibitor of Viral RNA-Dependent RNA Polymerase
The primary antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] GS-443902 mimics the natural adenosine triphosphate (ATP) substrate.[5] Upon incorporation into the nascent viral RNA strand, it induces delayed chain termination, effectively halting the replication process.[1][6] This selective targeting of the viral RdRp, with minimal inhibition of human DNA and RNA polymerases, contributes to its favorable safety profile in preclinical studies.[7]
Metabolic Activation Pathway
GS-443902 is not administered directly but is formed intracellularly from its prodrugs, remdesivir or its parent nucleoside, GS-441524. The metabolic cascade is a critical determinant of its antiviral potency.
The conversion of remdesivir to GS-443902 involves a multi-step enzymatic process designed to efficiently deliver the active triphosphate into the target cell.[8][9][10]
-
Hydrolysis of Remdesivir: Remdesivir is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate alanine metabolite.[8][9][10]
-
Conversion to Monophosphate: This intermediate is then converted to the monophosphate form (GS-441524 monophosphate) by the histidine triad nucleotide-binding protein 1 (HINT1).[8][9][10]
-
Phosphorylation Cascade: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, GS-443902.[8][9]
Metabolic conversion of remdesivir to its active form, GS-443902.
Quantitative Data on Antiviral Activity and Intracellular Pharmacokinetics
The antiviral potency of GS-443902 and its precursors is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
| Compound | Virus/Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |
| GS-443902 | RSV RdRp | RdRp Inhibition | 1.1 | - | [3] |
| GS-443902 | HCV RdRp | RdRp Inhibition | 5 | - | [3] |
| GS-441524 | FIPV | Antiviral | 0.78 | CRFK | [11] |
| GS-441524 | SARS-CoV | Antiviral | 0.18 | Primary HAE | [12] |
| GS-441524 | MERS-CoV | Antiviral | 0.86 | - | [12] |
| GS-441524 | SARS-CoV-2 | Antiviral | 0.48 | - | [12] |
| Remdesivir | SARS-CoV-2 | Antiviral | 1.39 | HEK293T | [13] |
Table 1: In Vitro Antiviral Activity of GS-443902 and its Precursors
| Compound | Cell Line | Parameter | Value | Reference |
| GS-443902 | Macrophages | Cmax (pmol/10^6 cells) | 300 | [3] |
| GS-443902 | HMVEC | Cmax (pmol/10^6 cells) | 110 | [3] |
| GS-443902 | HeLa | Cmax (pmol/10^6 cells) | 90 | [3] |
| GS-443902 | PBMCs | Intracellular Half-life | ~43.4 hours | [1] |
| GS-441524 | - | Plasma Half-life | ~27 hours | [14] |
Table 2: Intracellular Pharmacokinetic Parameters
Experimental Protocols
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the inhibitory effect of GS-443902 on the activity of viral RdRp.
Methodology:
-
Expression and Purification of RdRp: The viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) is expressed in a suitable system (e.g., insect cells or E. coli) and purified.[15]
-
Primer Extension Assay:
-
A reaction mixture is prepared containing the purified RdRp complex, a synthetic RNA template-primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).[15]
-
This compound is added to the reaction at varying concentrations.
-
The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for RNA synthesis.
-
The reaction is stopped, and the RNA products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Data Analysis: The intensity of the full-length RNA product bands is quantified. The concentration of GS-443902 that inhibits RdRp activity by 50% (IC50) is calculated from a dose-response curve.[13]
Workflow for an in vitro RdRp inhibition assay.
Cell-Based Antiviral Assays
These assays evaluate the ability of a compound to inhibit viral replication in a cellular context. Common methods include the plaque reduction assay and qPCR-based assays.
a) Plaque Reduction Assay
This "gold standard" assay measures the reduction in viral plaque formation in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is seeded in multi-well plates.
-
Viral Infection: Cells are infected with a known titer of the virus in the presence of serial dilutions of the test compound (e.g., remdesivir or GS-441524).
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque development (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
b) qPCR-Based Antiviral Assay
This method quantifies the reduction in viral RNA levels in infected cells treated with an antiviral compound.
Methodology:
-
Cell Seeding and Infection: As described for the plaque reduction assay, susceptible cells are seeded and infected with the virus in the presence of the test compound.
-
RNA Extraction: At a defined time point post-infection, total RNA is extracted from the cells or the cell culture supernatant.
-
Reverse Transcription and qPCR: The viral RNA is reverse transcribed to cDNA, which is then quantified using real-time quantitative PCR (qPCR) with primers and probes specific to a viral gene.
-
Data Analysis: The viral RNA copy number is normalized to a housekeeping gene. The EC50 is calculated based on the reduction in viral RNA levels in treated cells compared to untreated controls.
Comparative workflow of plaque reduction and qPCR-based antiviral assays.
Intracellular Quantification of GS-443902
Determining the intracellular concentration of the active triphosphate is crucial for understanding the pharmacokinetics and pharmacodynamics of its prodrugs.
Methodology (HPLC-MS/MS):
-
Cell Culture and Treatment: Target cells (e.g., peripheral blood mononuclear cells - PBMCs) are incubated with the prodrug (remdesivir or GS-441524) for a specified time.
-
Cell Lysis and Extraction: The cells are harvested and lysed, and the intracellular contents are extracted, often using a cold methanol-based solution to precipitate proteins.
-
Chromatographic Separation: The cell extract is injected into a high-performance liquid chromatography (HPLC) system. A suitable column (e.g., a C18 column) and mobile phase gradient are used to separate GS-443902 from other cellular components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). GS-443902 is detected and quantified using multiple reaction monitoring (MRM) with specific precursor and product ion transitions.
-
Data Analysis: The concentration of GS-443902 in the cell lysate is determined by comparing its peak area to that of a standard curve prepared with known concentrations of a GS-443902 analytical standard.
Conclusion
This compound is the central active molecule responsible for the antiviral effects of remdesivir and its parent nucleoside, GS-441524. Its mechanism as a selective inhibitor of viral RdRp provides a powerful strategy for combating a range of RNA viruses. The experimental protocols outlined in this guide represent the foundational methods for evaluating the efficacy and mechanism of action of GS-443902 and similar nucleotide analog antivirals. Continued research focusing on the intracellular pharmacology of GS-443902 and the development of more efficient prodrug delivery systems will be critical in the ongoing fight against emerging viral threats.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 5. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fipvetguide.com [fipvetguide.com]
- 12. researchgate.net [researchgate.net]
- 13. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]
- 14. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to GS-443902 Trisodium: An RNA-Dependent RNA Polymerase (RdRp) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-443902 trisodium is the active triphosphate form of the nucleoside analog GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of GS-443902, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. GS-441524, the parent nucleoside of the prodrug remdesivir, undergoes intracellular phosphorylation to become the pharmacologically active GS-443902. As a C-nucleoside analog of adenosine, GS-443902 acts as a competitive inhibitor and a chain terminator of viral RNA synthesis, demonstrating broad-spectrum activity against a range of RNA viruses. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Mechanism of Action
GS-441524 is a prodrug that must be converted into its active triphosphate form, GS-443902, to exert its antiviral effect. This bioactivation is a multi-step process that occurs within the host cell.
Intracellular Activation:
-
Cellular Uptake: GS-441524 enters the host cell, a process that can be facilitated by nucleoside transporters such as CNT3, ENT1, and ENT2.
-
Phosphorylation Cascade: Once inside the cell, GS-441524 undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form GS-441524-monophosphate (MP), then GS-441524-diphosphate (DP), and finally the active GS-441524-triphosphate (TP), also known as GS-443902. This process is believed to be initiated by adenosine kinase.
Inhibition of RNA-Dependent RNA Polymerase (RdRp):
The viral RdRp is an essential enzyme for the replication and transcription of RNA viral genomes. GS-443902, being an analog of adenosine triphosphate (ATP), competes with the natural ATP for incorporation into the nascent viral RNA chain during replication.
-
Competitive Inhibition: GS-443902 binds to the active site of the viral RdRp, competing with endogenous ATP.
-
Delayed Chain Termination: Once incorporated into the growing RNA strand, GS-443902 causes premature termination of RNA synthesis. The 1'-cyano group on the ribose sugar of GS-443902 creates a steric hindrance within the RdRp enzyme complex, stalling the polymerase after the incorporation of a few more nucleotides and thereby halting viral replication.
This targeted inhibition of the viral RdRp, an enzyme not present in host cells, provides the basis for the selective antiviral activity of GS-443902.
Quantitative Data
The following tables summarize the in vitro efficacy and pharmacokinetic parameters of GS-443902 and its parent nucleoside, GS-441524.
Table 1: In Vitro Efficacy of GS-443902 and GS-441524
| Compound | Virus/Enzyme | Cell Line/Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| GS-443902 | Respiratory Syncytial Virus (RSV) RdRp | Biochemical Assay | 1.1 | - | - | [1] |
| GS-443902 | Hepatitis C Virus (HCV) RdRp | Biochemical Assay | 5 | - | - | [1] |
| GS-441524 | SARS-CoV-2 | Vero E6 cells | 1.86 | >30 | >16.1 | [2] |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | 0.78 | >100 | >128 | |
| GS-441524 | SARS-CoV | Human Airway Epithelial (HAE) cells | 0.18 ± 0.14 | >10 | >55 | |
| GS-441524 | MERS-CoV | Human Airway Epithelial (HAE) cells | 0.86 | >10 | >11.6 |
Table 2: Pharmacokinetic Parameters of GS-441524 in Various Species
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | IV | 5 | - | - | 3.9 | - | [2] |
| PO | 10 | 582 | 1.5 | 3.9 | 39 | [2] | |
| Rat | IV | 1 | - | - | - | - | [2] |
| PO | 10 | - | - | - | 33 | [2] | |
| Dog | IV | 2 | - | - | - | - | [2] |
| PO | 5 | - | - | - | 85 | [2] | |
| Cynomolgus Monkey | IV | 2 | - | - | - | - | [2] |
| PO | 5 | - | - | - | 8.3 | [2] | |
| Cat | IV (Remdesivir) | 15 | 2632 (of GS-441524) | 1 | 5.14 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of GS-443902 and its parent nucleoside.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension-Based)
This assay biochemically assesses the ability of the active triphosphate form (GS-443902) to inhibit the viral RdRp enzyme.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template-primer duplex
-
This compound
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Radiolabeled rNTP (e.g., [α-³²P]GTP) or fluorescently labeled primer
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following components in order: RNase-free water, assay buffer, RNA template-primer duplex, and the desired concentration of GS-443902 or control inhibitor.
-
Enzyme Addition: Add the purified RdRp enzyme complex to the reaction mixture.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of natural rNTPs, including the radiolabeled or fluorescently labeled component.
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the primer from the extended product.
-
Visualization and Quantification:
-
For radiolabeled products, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For fluorescently labeled products, visualize using a fluorescence gel scanner.
-
-
Data Analysis: Quantify the intensity of the bands corresponding to the full-length product. Calculate the percent inhibition for each concentration of GS-443902 relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This cell-based assay determines the ability of GS-441524 to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Virus stock with a known titer
-
GS-441524
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of GS-441524 in cell culture medium.
-
Compound Addition: After 24 hours, remove the medium from the cell plates and add the serially diluted GS-441524. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Virus Infection: Add the virus to all wells except the cell control wells at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability:
-
Neutral Red Assay: Remove the medium, add Neutral Red solution, incubate, and then extract the dye. Read the absorbance at 540 nm.
-
CellTiter-Glo® Assay: Add the reagent directly to the wells, incubate, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability). Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.
Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay assesses the toxicity of GS-441524 to the host cells in the absence of virus.
Materials:
-
Host cell line (same as in the antiviral assay)
-
Complete cell culture medium
-
GS-441524
-
96-well cell culture plates
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates as described for the antiviral assay.
-
Compound Addition: After 24 hours, add serial dilutions of GS-441524 to the cells. Include a cell control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Neutral Red Staining: Remove the medium and add Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing and Destaining: Remove the Neutral Red solution, wash the cells with PBS, and then add the destain solution to each well to solubilize the incorporated dye.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control. Determine the CC50 value, the concentration that causes 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway: Intracellular Activation of GS-441524
Caption: Intracellular activation pathway of GS-441524 to its active triphosphate form, GS-443902.
Experimental Workflow: Antiviral Activity and Cytotoxicity Assessment
Caption: Workflow for assessing the antiviral activity and cytotoxicity of GS-441524.
Conclusion
This compound, the active metabolite of GS-441524, is a potent and selective inhibitor of viral RNA-dependent RNA polymerase. Its mechanism of action, involving competitive inhibition and delayed chain termination of viral RNA synthesis, provides a strong rationale for its broad-spectrum antiviral activity. The quantitative data presented herein underscore its efficacy against a range of RNA viruses in vitro. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of GS-443902 and other nucleoside analogs in a research and drug development setting. Further investigation into the in vivo pharmacokinetics and efficacy of GS-441524 and its derivatives is warranted to fully realize its therapeutic potential.
References
The Symbiotic Relationship of Remdesivir and its Active Metabolite GS-443902 Trisodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the relationship between the antiviral prodrug Remdesivir (GS-5734) and its pharmacologically active triphosphate metabolite, GS-443902 trisodium. Remdesivir has emerged as a critical therapeutic agent in the management of viral infections, most notably COVID-19. Its efficacy is entirely dependent on its intracellular conversion to GS-443902, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document elucidates the metabolic activation pathway, compares the physicochemical and pharmacokinetic properties of Remdesivir and its parent nucleoside GS-441524, and details the mechanism of action of the active triphosphate. Furthermore, it provides a compilation of quantitative data on their antiviral activity and outlines key experimental protocols for their study.
Introduction
Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Developed by Gilead Sciences, it was initially investigated for the treatment of Hepatitis C and Ebola virus infections.[2][3] Its broad-spectrum activity against RNA viruses, including coronaviruses, has positioned it as a significant antiviral therapeutic.[4][5] The core principle behind Remdesivir's design is to enhance intracellular delivery of the active antiviral agent, the nucleoside triphosphate GS-443902.[6][7] The parent nucleoside, GS-441524, while possessing antiviral properties, has limitations in its cellular uptake and subsequent phosphorylation, which Remdesivir's prodrug strategy is designed to overcome.[8][9] this compound is the stable salt form of the active triphosphate metabolite.[10]
The Metabolic Activation Pathway
The conversion of Remdesivir to its active form, GS-443902, is a multi-step intracellular process. This pathway is critical for the drug's antiviral activity.
Logical Flow of Remdesivir's Intracellular Conversion
Caption: Intracellular metabolic activation of Remdesivir to GS-443902.
Once inside the host cell, Remdesivir is hydrolyzed by esterases, such as carboxylesterase 1 and cathepsin A, to form an alanine metabolite (GS-704277).[1][11] This is followed by the cleavage of the phosphoramidate bond, a reaction catalyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1), to yield a monophosphate intermediate.[7] This intermediate is then hydrolyzed to the monophosphate form of GS-441524.[1] Alternatively, Remdesivir can be metabolized to the parent nucleoside GS-441524, which then requires phosphorylation by cellular kinases to form the monophosphate.[1] Subsequently, cellular kinases further phosphorylate the monophosphate to a diphosphate and finally to the active triphosphate, GS-443902.[1][7]
Mechanism of Action
The active metabolite, GS-443902, functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][12] It mimics the structure of the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain during replication.[1][12] The incorporation of GS-443902 into the growing RNA strand leads to delayed chain termination, thereby halting viral replication.[1][13] Due to a higher selectivity of mammalian DNA and RNA polymerases for natural ATP over GS-443902, the inhibitory effect is specific to the viral polymerase, contributing to the compound's safety profile.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Remdesivir and its metabolites, providing a comparative overview of their antiviral activity and pharmacokinetic properties.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference(s) |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 7.43 | - | [4][14] |
| Remdesivir | SARS-CoV-2 | Calu-3 | - | - | [15] |
| Remdesivir | SARS-CoV-2 | Human Airway Epithelial (HAE) | - | - | [15] |
| Remdesivir | Feline Infectious Peritonitis Virus (FIPV) | Crandell Rees Feline Kidney (CRFK) | - | - | [16] |
| GS-441524 | SARS-CoV-2 | Vero E6 | 0.48 - 1.86 | - | [14] |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | Crandell Rees Feline Kidney (CRFK) | 0.78 | - | [4] |
| GS-443902 | Respiratory Syncytial Virus (RSV) RdRp | - | - | 1.1 | [6][10] |
| GS-443902 | Hepatitis C Virus (HCV) RdRp | - | - | 5 | [6][10] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value | Unit | Reference(s) |
| Remdesivir | Human | Elimination Half-Life (t½) | ~1 | hour | [1][5] |
| Remdesivir | Human | Protein Binding | 88 - 93.6 | % | [1] |
| Remdesivir | Rhesus Monkey | PBMC t½ of GS-443902 | 14 | hours | [6] |
| GS-441524 | Human | Elimination Half-Life (t½) | 26.6 - 27 | hours | [5][15] |
| GS-441524 | Human | Protein Binding | 2 | % | [1] |
| GS-441524 | Cat | Oral Bioavailability | High | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the core experimental protocols used in the study of Remdesivir and GS-441524.
In Vitro Antiviral Activity Assay (CPE Reduction Method)
This protocol is designed to determine the concentration of a compound that protects cells from virus-induced cytopathic effect (CPE).
Workflow for Antiviral Activity Assay
Caption: Workflow for CPE reduction antiviral assay.
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated overnight.[6]
-
Compound Preparation: A 2-fold serial dilution of the test compound (Remdesivir or GS-441524) is prepared in culture medium.[6]
-
Treatment and Infection: The growth medium is removed from the cells, and the compound dilutions are added. Subsequently, the cells are infected with the virus at a specific multiplicity of infection (MOI).[6]
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the development of CPE.
-
Assessment of Cell Viability: A cell viability reagent (e.g., MTS or MTT) is added to the wells, and the absorbance is measured to quantify the number of viable cells.
-
Data Analysis: The percentage of virus inhibition is calculated for each compound concentration, and the 50% effective concentration (EC50) is determined using non-linear regression.[6]
LC-MS/MS Quantification of Remdesivir and GS-441524 in Plasma
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Remdesivir and its major metabolite GS-441524 in plasma samples.
Workflow for LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS quantification of Remdesivir and GS-441524.
-
Sample Preparation: Plasma samples are treated with formic acid to improve analyte stability.[2] Proteins are then precipitated by adding cold acetonitrile.
-
Extraction: The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is transferred to a new tube.
-
Concentration: The supernatant is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, such as water with 0.1% acetic acid.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution.[2] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[2]
-
Quantification: The concentrations of Remdesivir and GS-441524 are determined by comparing their peak areas to those of a standard curve prepared in a similar matrix.[4]
Conclusion
The relationship between Remdesivir and this compound is a prime example of a successful prodrug strategy in antiviral therapy. Remdesivir effectively delivers its active nucleoside triphosphate metabolite, GS-443902, into host cells, where it potently inhibits viral replication. Understanding the intricacies of its metabolic activation, mechanism of action, and pharmacokinetic profile is paramount for optimizing its clinical use and for the development of next-generation antiviral agents. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat viral diseases.
References
- 1. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Europe) [shimadzu.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 7. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Restek - Blog [restek.com]
The Lynchpin of Antiviral Efficacy: A Technical Guide to GS-443902 Trisodium, the Active Triphosphate Metabolite of Remdesivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1] However, the therapeutic activity of this monophosphoramidate prodrug is entirely dependent on its intracellular conversion to the pharmacologically active nucleoside triphosphate analog, GS-443902.[2][3] This technical guide provides an in-depth examination of the pivotal role of GS-443902 trisodium, detailing its metabolic activation from Remdesivir, its mechanism of action as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), and the experimental methodologies used to characterize its antiviral profile.
From Prodrug to Active Metabolite: The Intracellular Journey
Remdesivir is designed to efficiently penetrate host cells.[4] Once inside, it undergoes a multi-step metabolic activation to form GS-443902.[1] This process begins with the hydrolysis of Remdesivir by cellular enzymes, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), to an alanine intermediate (MetX).[1][2] This intermediate is then hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[2] Subsequently, cellular phosphotransferases catalyze the consecutive phosphorylations to the diphosphate and ultimately to the active triphosphate, GS-443902.[2][5] The parent nucleoside of Remdesivir, GS-441524, can also be phosphorylated intracellularly to GS-443902, though this pathway is considered less efficient.[6][7] The triphosphate form, GS-443902, is the predominant and persistent metabolite found within peripheral blood mononuclear cells (PBMCs).[8][9]
Metabolic Activation Pathway of Remdesivir
Caption: Intracellular metabolic activation of Remdesivir to GS-443902.
Mechanism of Action: Potent Inhibition of Viral RNA Synthesis
GS-443902 acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[8][9] Structurally mimicking the natural adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain.[10] This incorporation leads to delayed chain termination, thereby disrupting the replication of the viral genome.[8][11]
RdRp Inhibition by GS-443902
Caption: Mechanism of RdRp inhibition by GS-443902.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the antiviral activity and intracellular concentration of GS-443902.
| Parameter | Virus | Value | Reference |
| IC50 | RSV RdRp | 1.1 µM | [8][9][12] |
| HCV RdRp | 5 µM | [8][9][12] |
Table 1: Biochemical Inhibitory Activity of GS-443902
| Cell Line | Incubation Conditions | Cmax of GS-443902 (pmol/million cells) | Reference |
| Macrophages | 1 µM Remdesivir for 72h | 300 | [8][9] |
| HMVEC | 1 µM Remdesivir for 72h | 110 | [8][9] |
| HeLa | 1 µM Remdesivir for 72h | 90 | [8][9] |
| HEp-2 | 24h incubation with RDV | 43 ± 6 | [13] |
| PC-3 | 24h incubation with RDV | 153 ± 16 | [13] |
| PHH | 24h incubation with RDV | 45 ± 23 | [13] |
| HEp-2 | 24h incubation with GS-441524 | 5.5 ± 1.1 | [13] |
| PC-3 | 24h incubation with GS-441524 | 6.6 ± 4.9 | [13] |
| PHH | 24h incubation with GS-441524 | 1.9 ± 1.6 | [13] |
Table 2: Intracellular Concentration of GS-443902 Following Incubation with Remdesivir or GS-441524
| Parameter | Species | Matrix | Value | Reference |
| t1/2 | Rhesus Monkeys | PBMCs | 14 h | [8][9] |
Table 3: Pharmacokinetic Parameters of GS-443902
Experimental Protocols
Biochemical Assay for RdRp Inhibition
A standard biochemical assay to determine the IC50 of GS-443902 against viral RdRp, such as that for SARS-CoV-2, involves the following general steps:[14]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme complex (e.g., NSP7/8/12 for SARS-CoV-2), a primer/template RNA duplex, and the necessary buffers and salts.
-
Compound Incubation: The reaction is initiated by the addition of a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP) and varying concentrations of the inhibitor, GS-443902.
-
RNA Synthesis and Detection: The reaction proceeds at an optimal temperature, allowing for RNA synthesis. The extent of RNA synthesis is quantified, often by measuring the incorporation of a labeled nucleotide or by detecting a byproduct of the reaction, such as pyrophosphate (PPi).[14] A common method for PPi detection involves a coupled enzymatic reaction that generates a luminescent or fluorescent signal.[14]
-
Data Analysis: The rate of RNA synthesis at each inhibitor concentration is determined and plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated from the resulting dose-response curve.
Quantification of Intracellular GS-443902 Levels
The quantification of intracellular GS-443902 levels is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow is as follows:[1][15]
-
Cell Culture and Treatment: Adherent or suspension cells are cultured to a desired density and then incubated with Remdesivir or GS-441524 at a specified concentration and for a defined period.
-
Cell Lysis and Extraction: After incubation, the cells are washed to remove any extracellular compound. The cells are then lysed, and the intracellular metabolites are extracted, typically using a cold organic solvent like methanol or acetonitrile, to precipitate proteins and extract the small molecule analytes.
-
Sample Preparation: The cell extracts are then processed, which may include centrifugation to remove cell debris and protein, followed by evaporation of the solvent and reconstitution in a buffer compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The different metabolites are separated based on their physicochemical properties by liquid chromatography, and then detected and quantified by tandem mass spectrometry. A standard curve prepared with a known amount of purified GS-443902 is used to determine the absolute concentration of the metabolite in the cell extracts.
-
Data Normalization: The quantified amount of GS-443902 is typically normalized to the number of cells in the sample to report the concentration as pmol/million cells.
Conclusion
This compound is the indispensable active form of the antiviral prodrug Remdesivir. Its efficient intracellular formation and potent inhibition of viral RdRp are central to the therapeutic effect of Remdesivir. A thorough understanding of its metabolic activation pathway, mechanism of action, and the experimental protocols used for its characterization is crucial for the ongoing research and development of novel antiviral strategies targeting viral polymerases. This guide provides a foundational technical overview to support these efforts in the scientific and drug development communities.
References
- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GS-441524 triphosphate | C12H16N5O13P3 | CID 56832906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-441524 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of GS‐441524 following intravenous remdesivir in six cats and results of therapeutic drug monitoring during treatment of feline infectious peritonitis: 22 cases (2021–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir triphosphate trisodium GS-443902 | Sigut Labs, Prague, CZ [sigutlabs.com]
- 13. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reframeDB [reframedb.org]
- 15. journals.asm.org [journals.asm.org]
In Vitro Antiviral Spectrum of GS-443902 Trisodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-443902, the active triphosphate form of the antiviral prodrug Remdesivir (GS-5734), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). As a nucleoside triphosphate analog, it acts as a key active metabolite responsible for the broad-spectrum antiviral activity observed with Remdesivir and its parent nucleoside, GS-441524. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of GS-443902, focusing on its biochemical activity and the antiviral profile of its immediate precursor, GS-441524. Due to the poor cell permeability of nucleoside triphosphates, direct in vitro cell-based antiviral testing of GS-443902 is not routinely performed. Instead, its activity is inferred from biochemical assays and cell-based assays of its precursors which are efficiently metabolized intracellularly to GS-443902.
Biochemical Activity of GS-443902
GS-443902 directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. This inhibition is a critical step in disrupting viral replication. The 50% inhibitory concentration (IC50) values of GS-443902 against purified viral RdRp enzymes are presented below.
| Virus | Target Enzyme | IC50 (µM) | Reference |
| Respiratory Syncytial Virus (RSV) | RdRp | 1.1 | [1] |
| Hepatitis C Virus (HCV) | RdRp | 5.0 | [1] |
In Vitro Antiviral Spectrum of GS-441524 (Parent Nucleoside of GS-443902)
The antiviral activity of GS-443902 in a cellular context is best represented by the in vitro efficacy of its parent nucleoside, GS-441524. GS-441524 readily enters cells and is subsequently phosphorylated to the active triphosphate, GS-443902. The 50% effective concentration (EC50) values of GS-441524 against a range of RNA viruses are summarized below.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.48 - 1.86 | [2][3] |
| SARS-CoV | HAE | 0.18 | [4] | |
| MERS-CoV | HAE | 0.86 - 0.9 | [5] | |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 - 1.6 | [6][7] | |
| Murine Hepatitis Virus (MHV) | - | 1.1 |
Cytotoxicity of GS-441524 and Remdesivir
The cytotoxicity of the parent compounds is crucial for determining the selectivity index (SI), a measure of the therapeutic window. The 50% cytotoxic concentration (CC50) values for GS-441524 and Remdesivir are presented below.
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| GS-441524 | CRFK | > 100 | [8] |
| HAE | > 100 | [5] | |
| Vero CCL-81 | > 100 | [9] | |
| Calu-3 | > 100 | [9] | |
| Caco-2 | > 100 | [9] | |
| Remdesivir | HAE | > 10 | [5] |
| Vero CCL-81 | > 100 | [9] | |
| Calu-3 | 72.8 | [9] | |
| Caco-2 | > 100 | [9] | |
| Huh-7 | 2.1 | [9] |
Experimental Protocols
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of GS-443902 on the activity of purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses).
-
RNA template-primer duplex.
-
Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs).
-
GS-443902 trisodium.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100).
-
Quench buffer (e.g., 94% formamide, 30 mM EDTA).
Procedure:
-
Prepare a reaction mixture containing the purified RdRp complex, RNA template-primer, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the polymerase reaction by adding a mixture of NTPs, including the labeled NTP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding quench buffer.
-
Denature the RNA products by heating.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA products using autoradiography or fluorescence imaging.
-
Quantify the amount of full-length RNA product at each concentration of GS-443902.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GS-443902 concentration and fitting the data to a dose-response curve.[10]
Cytopathic Effect (CPE) Reduction Assay (Cell-Based Assay for GS-441524)
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock with a known titer.
-
GS-441524.
-
Cell culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS).
-
96-well microplates.
Procedure:
-
Seed the host cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of GS-441524 in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability by adding the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to the uninfected and virus controls.
-
Determine the EC50 value by plotting the percentage of protection against the logarithm of the GS-441524 concentration and fitting the data to a dose-response curve.[2]
Cytotoxicity Assay (Cell-Based Assay)
This assay measures the toxicity of a compound to the host cells in the absence of a virus.
Procedure:
-
Follow the same procedure as the CPE reduction assay (steps 1-3 and 6-7), but without adding the virus.
-
Calculate the percentage of cell viability at each compound concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Visualizations
Mechanism of Action: Delayed Chain Termination
The primary mechanism of action for GS-443902 is as a delayed chain terminator of viral RNA synthesis. After being incorporated into the nascent RNA chain by the viral RdRp, it allows for the addition of a few more nucleotides before halting further elongation. This is due to a steric clash between the 1'-cyano group of the incorporated remdesivir monophosphate and the RdRp enzyme.[1][12]
Caption: Mechanism of delayed chain termination by GS-443902.
Intracellular Activation Pathway of Remdesivir
Remdesivir (GS-5734) is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902, to exert its antiviral effect. This multi-step process ensures efficient delivery of the active compound into the host cells.[1]
References
- 1. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antiviral effects of GS-441524 and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GS-441524 - Wikipedia [en.wikipedia.org]
- 9. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Remdesivir? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on GS-443902 trisodium, the active triphosphate metabolite of remdesivir, in the context of coronavirus studies. It consolidates key quantitative data, details experimental methodologies from seminal papers, and visualizes critical pathways and workflows to support ongoing research and development efforts in antiviral therapeutics.
Core Concepts: Mechanism of Action
GS-443902 is a nucleoside analog that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Its primary mechanism involves acting as an adenosine triphosphate (ATP) analogue, competing with the natural substrate for incorporation into the nascent viral RNA chain.[4][5] Once incorporated, it leads to delayed chain termination, effectively halting viral replication.[5] Remdesivir (GS-5734), a phosphoramidate prodrug, is designed to efficiently deliver the parent nucleoside, GS-441524, into the cell, which is then metabolized to the active triphosphate form, GS-443902.[4][5][6]
Signaling Pathways and Metabolic Activation
The intracellular conversion of remdesivir to its active form, GS-443902, is a multi-step process involving several enzymes. Understanding this pathway is crucial for interpreting in-vitro and in-vivo study results.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in-vitro and in-vivo studies on GS-441524 and its prodrug, remdesivir.
Table 1: In-Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| GS-441524 | FIPV | CRFK | ~1 | >100 | >100 | [7] |
| GS-441524 | SARS-CoV-2 | Vero E6 | 1.86 | >Concentrations used | - | [8] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 7.43 | >Concentrations used | - | [8] |
| GS-441524 | SARS-CoV-2 | HAE | - | - | - | [5] |
| Remdesivir | SARS-CoV-2 | HAE | - | - | - | [5] |
| GS-441524 | SARS-CoV-2 | Calu3 2B4 | 184.3 (µg/L) | - | - | [5] |
| Remdesivir | SARS-CoV-2 | Calu3 2B4 | 1406 (µg/L) | - | - | [5] |
| GS-441524 | SARS-CoV-2 | - | 0.08 - >10 (median 0.87) | - | - | [1] |
| GS-441524 | FCoV | CRFK | 0.78 | 260.02 | ~333 | [9] |
| Ritonavir | FCoV | CRFK | - | 39.85 | - | [9] |
| Ruxolitinib | FCoV | CRFK | - | 338.05 | - | [9] |
Table 2: Pharmacokinetic Parameters of GS-441524 in Animal Models
| Species | Route | Dose (mg/kg) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (%) | Reference |
| Mice (C57BL/6) | IV | 5 | 26 | 2.4 | - | [10] |
| Mice (C57BL/6) | PO | 10 | - | - | 39 | [10] |
| Rats (Sprague-Dawley) | IV | 1 | - | - | - | [8] |
| Rats (Sprague-Dawley) | PO | 10 | - | - | 33 | [10] |
| Dogs (Beagle) | IV | 2 | 4.1 | 0.9 | - | [10] |
| Dogs (Beagle) | PO | 5 | - | - | 85 | [10] |
| Monkeys (Cynomolgus) | IV | 2 | - | 1.1 | - | [11] |
| Monkeys (Cynomolgus) | PO | 5 | - | - | 8.3 | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in early GS-443902 research.
In-Vitro Antiviral Activity Assay (General Workflow)
This generalized workflow represents a common procedure for evaluating the antiviral efficacy of compounds like GS-441524 in cell culture.
Detailed Steps:
-
Cell Culture: Maintain a suitable host cell line, such as Vero E6 or Calu-3 cells, in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.[12]
-
Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and incubate overnight to allow for cell attachment.[12]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., GS-441524) in culture medium.
-
Infection and Treatment: Remove the culture medium from the cells and add the prepared drug dilutions. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the coronavirus strain being tested.[12]
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow for viral replication and the development of cytopathic effects (CPE).[12]
-
Assessment of Antiviral Activity:
-
CPE Reduction Assay: Observe the cells under a microscope to visually assess the inhibition of virus-induced CPE. Alternatively, use a cell viability assay, such as the neutral red uptake assay, to quantify the percentage of viable cells.[13]
-
Virus Yield Reduction Assay: Collect the culture supernatant and determine the viral titer using methods like the endpoint dilution assay (TCID50) or plaque assay.[13]
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral activity by 50%.
In-Vitro Cytotoxicity Assay
Objective: To determine the concentration of the test compound that is toxic to the host cells.
Protocol Outline:
-
Cell Seeding: Seed host cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compound to the cells without the addition of any virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Use a cell viability assay (e.g., CellTox Green Cytotoxicity Assay, MTT assay) to measure the percentage of viable cells at each compound concentration.[7][9]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
Pharmacokinetic Studies in Animal Models
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of GS-441524.
Generalized Protocol (adapted for mice):
-
Animal Model: Use a specific strain of mice (e.g., C57BL/6).[10]
-
Dosing:
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[8]
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of GS-441524 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including plasma clearance (CLp), volume of distribution at steady state (Vdss), and oral bioavailability (F%).
Conclusion
The early research on GS-443902 and its parent nucleoside, GS-441524, has laid a critical foundation for the development of antiviral therapies against coronaviruses. The data clearly demonstrates its potent in-vitro activity and favorable pharmacokinetic profiles in several preclinical species. The detailed experimental protocols and visualized pathways presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and the development of next-generation antiviral agents. Continued investigation into the nuances of its mechanism, potential for resistance, and optimization of delivery methods will be crucial in the ongoing fight against existing and emerging coronaviral threats.
References
- 1. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-441524 - Wikipedia [en.wikipedia.org]
- 3. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
The Advent of a Potent Antiviral: A Technical Guide to the Discovery and Synthesis of GS-443902 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-443902, the active triphosphate metabolite of the prodrug Remdesivir (GS-5734), has emerged as a critical molecule in the landscape of antiviral therapeutics. Its potent inhibition of viral RNA-dependent RNA polymerases (RdRp) has demonstrated broad-spectrum activity against a range of pathogenic RNA viruses. This technical guide provides an in-depth overview of the discovery and synthesis of the stable trisodium salt of GS-443902, tailored for researchers and professionals in drug development. The document details the metabolic activation pathway from its parent compound, summarizes key quantitative data on its efficacy and physicochemical properties, and outlines a generalized protocol for its chemical synthesis. Visual diagrams of the metabolic pathway and a conceptual synthetic workflow are provided to enhance understanding.
Discovery and Rationale
The discovery of GS-443902 is intrinsically linked to the development program for its prodrug, Remdesivir, initiated by Gilead Sciences in 2009. The program aimed to identify potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] Remdesivir itself is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[2][3] This design facilitates entry of the molecule into cells, where it undergoes metabolic activation to its biologically active form, GS-443902.[2][3][4]
The rationale behind this prodrug strategy is to overcome the poor cell permeability of negatively charged nucleoside triphosphates. Once inside the cell, Remdesivir is cleaved to its monophosphate form and subsequently phosphorylated by host cell kinases to yield the active triphosphate, GS-443902.[2][3] The trisodium salt of GS-443902 is a stable form of this active metabolite, suitable for research and analytical purposes.[5]
Mechanism of Action
GS-443902 acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[2] Upon incorporation, it leads to delayed chain termination, thereby halting viral replication.[6] This mechanism of action confers broad-spectrum antiviral activity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the physicochemical properties and in vitro efficacy of GS-443902 and its trisodium salt.
Table 1: Physicochemical Properties of GS-443902 Trisodium
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N₅Na₃O₁₃P₃ | [7] |
| Molecular Weight | 597.15 g/mol | [7] |
| CAS Number | 1355050-21-3 | [7] |
| Solubility (in H₂O) | ≥ 33.33 mg/mL (≥ 55.82 mM) | [7] |
| Storage | -20°C, sealed, away from moisture and light | [7] |
Table 2: In Vitro Antiviral Efficacy of GS-443902
| Virus Family | Virus | Assay | Cell Line | Endpoint | Value | Reference |
| Coronaviridae | SARS-CoV-2 | Cell-based | Vero E6 | EC₅₀ | 0.47 - 1.09 µM | [8] |
| Coronaviridae | SARS-CoV | Cell-based | HAE | EC₅₀ | 0.07 µM | [9] |
| Coronaviridae | MERS-CoV | Cell-based | HAE | EC₅₀ | 0.07 µM | [9] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Biochemical (RdRp) | - | IC₅₀ | 1.1 µM | [5] |
| Flaviviridae | Hepatitis C Virus (HCV) | Biochemical (RdRp) | - | IC₅₀ | 5 µM | [5] |
Table 3: Intracellular Concentrations of GS-443902 Following Remdesivir Incubation
| Cell Line | Remdesivir Concentration | Incubation Time (h) | Cmax (pmol/million cells) | Reference |
| Macrophages | 1 µM | 72 | 300 | [5] |
| HMVEC | 1 µM | 72 | 110 | [5] |
| HeLa | 1 µM | 72 | 90 | [5] |
Experimental Protocols
General Synthesis of this compound
The chemical synthesis of this compound involves the triphosphorylation of its nucleoside precursor, GS-441524. While specific, detailed protocols from commercial manufacturers are proprietary, a general laboratory-scale synthesis can be conceptualized based on established methods for nucleoside triphosphate synthesis. The following is a generalized, illustrative protocol.
Materials:
-
GS-441524
-
Proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene)
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium pyrophosphate
-
Triethylamine
-
Anhydrous trimethyl phosphate
-
Sodium iodide solution in acetone
-
Anion exchange chromatography resin (e.g., DEAE-Sephadex)
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
Monophosphorylation: GS-441524 is first monophosphorylated at the 5'-hydroxyl group. A common method involves reacting the nucleoside with phosphorus oxychloride in an anhydrous phosphate solvent in the presence of a proton sponge at low temperatures (e.g., 0°C).
-
Activation and Triphosphorylation: The resulting monophosphate is then activated, for example, by conversion to a phosphoromorpholidate. This activated intermediate is subsequently reacted with a pyrophosphate salt, such as tributylammonium pyrophosphate, in an anhydrous solvent like dimethylformamide (DMF) to yield the triphosphate.
-
Purification: The crude GS-443902 is purified using anion exchange chromatography. A triethylammonium bicarbonate buffer gradient is typically used for elution.
-
Conversion to Trisodium Salt: The purified triphosphate, usually in its triethylammonium salt form, is converted to the trisodium salt by passing it through a cation exchange column charged with Na⁺ ions or by precipitation with a sodium iodide solution in acetone.
-
Final Purification and Lyophilization: The final product is further purified by reverse-phase HPLC and then lyophilized to obtain a stable, white powder.
-
Characterization: The identity and purity of the final product are confirmed using techniques such as ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.
In Vitro RdRp Inhibition Assay (Generalized Protocol)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a divalent cation (e.g., Mg²⁺), a reducing agent (e.g., DTT), a template RNA, and a primer.
-
Enzyme and Inhibitor Incubation: Add the purified viral RdRp enzyme to the reaction mixture. For the experimental conditions, add varying concentrations of this compound. For the control, add the vehicle solvent.
-
Initiation of Reaction: Initiate the polymerization reaction by adding a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radioactively or fluorescently labeled.
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp enzyme for a defined period.
-
Quenching and Analysis: Stop the reaction by adding a quenching solution (e.g., EDTA). The newly synthesized RNA is then precipitated, and the amount of incorporated labeled nucleotide is quantified using scintillation counting or fluorescence measurement.
-
Data Analysis: Plot the percentage of inhibition against the concentration of GS-443902 to determine the IC₅₀ value.
Visualizations
Caption: Metabolic activation pathway of Remdesivir to GS-443902.
Caption: Conceptual workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of a mixture of nucleoside triphosphates suitable for use in synthesis of nucleotide phosphate sugars from ribonucleic acid using nuclease P1, a mixture of nucleoside monophosphokinases and acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Pharmacological Profile of GS-443902 Trisodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-443902, the trisodium salt of the active triphosphate metabolite of the antiviral prodrug remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). This document provides a comprehensive overview of the pharmacological profile of GS-443902, detailing its mechanism of action, metabolic activation, and key in vitro and in vivo data. The information is presented to support further research and development of this and similar antiviral compounds.
Introduction
GS-443902 is a 1'-cyano-substituted adenosine nucleotide analogue that serves as the pharmacologically active moiety of the FDA-approved antiviral drug, remdesivir.[1][2] As the active form, GS-443902 directly interacts with viral machinery to halt replication. Understanding its detailed pharmacological profile is crucial for optimizing its therapeutic use and for the development of next-generation antiviral agents. The trisodium salt form of GS-443902 is a stable version of the compound, retaining the same biological activity as the free acid and is often used in research settings.[3]
Mechanism of Action
GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] It mimics the natural substrate, adenosine triphosphate (ATP), and is incorporated into the nascent viral RNA strand.[1][4] Following its incorporation, GS-443902 induces premature termination of RNA synthesis, thereby preventing the production of new viral genomes.[3] For SARS-CoV-2, it has been shown that after incorporation of GS-443902 (as remdesivir monophosphate), the RdRp adds three more nucleotides before stalling.[3]
Metabolic Activation
GS-443902 is not administered directly due to its charge and inability to efficiently cross cell membranes. Instead, it is formed intracellularly from its prodrugs, remdesivir (GS-5734) or the parent nucleoside GS-441524.
From Remdesivir
Remdesivir, a phosphoramidate prodrug, is designed to efficiently enter host cells. Once inside, it undergoes a multi-step enzymatic conversion to generate GS-443902. This process involves:
-
Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CatA) hydrolyze remdesivir to its alanine intermediate metabolite.
-
Phosphoramidate Cleavage: Histidine triad nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate bond to yield the monophosphate form.
-
Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, GS-443902.[1]
From GS-441524
GS-441524, the parent nucleoside of remdesivir, can also be taken up by cells and converted to GS-443902. This pathway involves a three-step phosphorylation by cellular nucleoside kinases.[5] The initial phosphorylation to the monophosphate is considered the rate-limiting step in this pathway.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GS-443902 and its precursors.
Table 1: In Vitro Inhibition of Viral RdRp by GS-443902
| Virus Target | Assay Type | IC50 (µM) | Reference |
| Respiratory Syncytial Virus (RSV) RdRp | Biochemical | 1.1 | [3] |
| Hepatitis C Virus (HCV) RdRp | Biochemical | 5 | [3] |
| SARS-CoV-2 RdRp | Biochemical | 0.032 | [6] |
Table 2: Intracellular Concentrations of GS-443902 following Prodrug Incubation
| Prodrug (Concentration) | Cell Line | Incubation Time (h) | Cmax (pmol/million cells) | t1/2 (h) | Reference |
| Remdesivir (1 µM) | Macrophages | 72 | 300 | - | [3] |
| Remdesivir (1 µM) | HMVEC | 72 | 110 | - | [3] |
| Remdesivir (1 µM) | HeLa | 72 | 90 | - | [3] |
| Remdesivir (10 mg/kg, i.v. in rhesus monkeys) | PBMCs | - | - | 14 | [3] |
Experimental Protocols
In Vitro RdRp Inhibition Assay (General Protocol)
This protocol describes a general workflow for determining the IC50 of GS-443902 against a viral RdRp.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., MgCl2, KCl), a reducing agent (e.g., DTT), the purified viral RdRp enzyme, a synthetic RNA template-primer, and the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is typically radiolabeled or fluorescently tagged for detection.
-
Inhibitor Addition: GS-443902 trisodium is serially diluted and added to the reaction mixtures at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or the NTPs and incubated at a specific temperature (e.g., 30-37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
Product Analysis: The newly synthesized RNA products are separated from the unincorporated nucleotides, typically by gel electrophoresis.
-
Data Analysis: The amount of incorporated radiolabel or fluorescence is quantified for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Intracellular GS-443902 Quantification by LC-MS/MS
This protocol outlines the steps for measuring the intracellular concentration of GS-443902.
-
Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. The cells are then incubated with the prodrug (remdesivir or GS-441524) for a specified time course.
-
Cell Harvesting and Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed to release the intracellular contents. A common method is to use ice-cold 70% methanol.[4] An internal standard is typically added at this stage to control for extraction efficiency and matrix effects.
-
Extraction: The cell lysate is incubated at a low temperature (e.g., -20°C) to precipitate proteins and other macromolecules. The mixture is then centrifuged, and the supernatant containing the small molecule metabolites is collected.
-
Sample Preparation: The supernatant is dried under vacuum and the residue is reconstituted in a buffer suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography: The analytes are separated on a suitable column (e.g., a C18 reversed-phase column with an ion-pairing agent) using a gradient elution.
-
Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify GS-443902 and the internal standard based on their unique parent and fragment ion masses.
-
-
Data Analysis: A standard curve is generated using known concentrations of this compound. The concentration of GS-443902 in the cell extracts is then determined by comparing its peak area to that of the internal standard and interpolating from the standard curve. The final concentration is typically normalized to the number of cells.
Conclusion
This compound is a potent viral RdRp inhibitor and the active form of the antiviral drug remdesivir. Its mechanism of action is well-characterized, and its intracellular formation from its prodrugs has been elucidated. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the field of antiviral drug discovery and development. Further studies to explore the pharmacokinetics and pharmacodynamics of GS-443902 in different viral and cellular contexts will be invaluable for the development of more effective and broad-spectrum antiviral therapies.
References
- 1. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Methodological & Application
Application Note: In Vitro Antiviral Assay for GS-441524, the Parent Nucleoside of GS-443902 Trisodium
Audience: Researchers, scientists, and drug development professionals.
Introduction Feline Infectious Peritonitis (FIP) is a highly lethal disease in cats caused by the Feline Infectious Peritonitis Virus (FIPV), a coronavirus.[1][2] The nucleoside analog GS-441524 has emerged as a highly effective treatment, demonstrating potent inhibition of FIPV replication both in vitro and in vivo.[2][3] GS-441524 is the parent nucleoside of Remdesivir (GS-5734) and its active metabolite, GS-443902.[1][4]
This document provides a comprehensive protocol for determining the in vitro antiviral efficacy and cytotoxicity of GS-441524. While the ultimate antiviral activity is carried out by the active triphosphate form, GS-443902, cell-based assays utilize GS-441524, which readily enters the cell and is subsequently metabolized by host kinases into its active form.[5]
Mechanism of Action GS-441524 is a 1'-cyano-substituted adenine C-nucleoside ribose analog.[2] Upon entering a host cell, it is phosphorylated by cellular kinases to form the pharmacologically active nucleoside triphosphate (NTP) molecule, GS-443902.[5][6] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][4] It functions as an alternative substrate to adenosine triphosphate (ATP), becoming incorporated into the nascent viral RNA strand. This incorporation leads to delayed chain termination, thereby halting viral RNA synthesis and inhibiting viral replication.[2][4][5]
Summary of In Vitro Efficacy
The following table summarizes the quantitative data for GS-441524 against Feline Infectious Peritonitis Virus (FIPV) in various in vitro studies. The primary cell line used for these assays is the Crandell-Rees Feline Kidney (CRFK) cell line.
| Parameter | Value (µM) | Cell Line | Virus Strain/Serotype | Reference |
| EC₅₀ | ~ 1.0 | CRFK | FIPV | [2][7] |
| CC₅₀ | > 100 | CRFK | N/A | [2][7] |
| SI | > 100 | CRFK | FIPV | [2][7] |
| EC₅₀ | 1.6 | CRFK | FIPV | [1] |
| CC₅₀ | 260.0 | CRFK | N/A | [1] |
| SI | 165.5 | CRFK | FIPV | [1] |
| EC₅₀ | 0.78 | Feline Cells | FIPV | [8] |
| IC₅₀ | 1.3 | Fcwf-4 | FIPV Type I | [6] |
| IC₅₀ | 0.8 | Fcwf-4 | FIPV Type II | [6] |
| EC₅₀ | < 1.0 | CRFK | FIPV Serotype I & II | [3] |
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral activity.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
-
IC₅₀ (Half-maximal Inhibitory Concentration): Functionally equivalent to EC₅₀ in this context.
Detailed Experimental Protocols
This section provides detailed methodologies for determining the CC₅₀ and EC₅₀ of GS-441524.
Part A: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of GS-441524 that is toxic to the host cells.
Materials:
-
Crandell-Rees Feline Kidney (CRFK) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GS-441524 (powder, solubilized in DMSO to create a stock solution)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed CRFK cells in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of GS-441524 in culture medium, starting from a high concentration (e.g., 500 µM).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the wells in triplicate. Include "cells only" (no drug) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[1]
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the drug concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the CC₅₀ value.
Part B: Antiviral Efficacy Assay (EC₅₀ Determination)
This protocol, based on a cytopathic effect (CPE) inhibition assay, measures the effectiveness of GS-441524 in protecting cells from virus-induced death.[9]
Materials:
-
All materials from Part A (except MTT reagent)
-
FIPV stock (e.g., Serotype II, WSU 79-1146)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Methanol (100%)
Procedure:
-
Cell Seeding: Seed CRFK cells in a 96-well plate and incubate for 24 hours to reach 75-85% confluency.[9]
-
Virus Infection: Remove the culture medium. Infect the cells by adding FIPV diluted in medium at a specified Multiplicity of Infection (MOI), for example, 0.2.[9] Incubate for 1 hour to allow for viral entry.[9]
-
Treatment: After the 1-hour infection period, add 100 µL of the prepared GS-441524 serial dilutions to the wells in triplicate.
-
Controls: Include the following controls on each plate:
-
Uninfected Cells: Cells with medium only (100% viability).
-
Infected Untreated Cells: Cells with virus but no drug (0% protection).
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂, or until significant cytopathic effect is observed in the infected untreated wells.[9]
-
Staining:
-
Gently wash the plate with PBS.
-
Fix the cells by adding 100 µL of cold 100% methanol to each well for 15 minutes.[9]
-
Remove methanol and stain the cells with 50 µL of crystal violet solution for 20 minutes.
-
Wash the plate thoroughly with water to remove excess stain and let it air dry.
-
-
Data Acquisition: Solubilize the stain by adding 100 µL of methanol to each well. Read the absorbance at 620 nm using an ELISA plate reader.[9]
-
Analysis: Calculate the percentage of CPE inhibition for each drug concentration. The absorbance is directly proportional to the number of viable cells. Plot the inhibition percentage against the drug concentration and use a non-linear regression dose-response curve to calculate the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of GS-441524, Remdesivir, and Molnupiravir in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vet.ucalgary.ca [vet.ucalgary.ca]
- 6. In vitro antiviral effects of GS-441524 and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for GS-443902 trisodium analysis
Abstract
This application note presents a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of GS-443902 trisodium, the active triphosphate metabolite of the antiviral prodrug Remdesivir.[1][2][3][4] Given the therapeutic importance and the inherent instability of this nucleoside triphosphate analogue, a reliable analytical method is crucial for research, development, and quality control purposes.[1][3][5] The described method utilizes a reversed-phase C18 column with a gradient elution protocol and UV detection for accurate and reproducible quantification of this compound.
Introduction
GS-443902 is the pharmacologically active triphosphate form of the nucleoside analogue GS-441524 and the ultimate active metabolite of the antiviral drug Remdesivir (GS-5734).[3][4][6][7] Remdesivir is a prodrug that, once inside the cell, undergoes metabolic activation to GS-443902.[8] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[1][2] Accurate quantification of GS-443902 is essential for various studies, including in vitro viral inhibition assays, intracellular pharmacokinetic assessments, and quality control of the active pharmaceutical ingredient (API).
This document provides a detailed protocol for the analysis of this compound using a standard HPLC system with UV detection. The method is designed to be readily implemented in a laboratory setting for routine analysis.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid (85%).
-
This compound reference standard.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 247 nm |
| Run Time | 30 minutes |
Preparation of Solutions
Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 3.0):
-
Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Standard Solution Preparation: Note: this compound is unstable in solution; it is highly recommended to prepare solutions fresh and use them immediately. [1][2][3][5][9]
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable volume of Mobile Phase A to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).
Sample Preparation: For the analysis of bulk drug substance, dissolve a known amount of the sample in Mobile Phase A to a concentration within the calibration range. For other matrices, appropriate sample extraction and clean-up procedures will be required.
Results and Discussion
The developed HPLC method provides good separation and quantification of this compound. A typical chromatogram shows a well-resolved peak for GS-443902. The retention time and peak shape should be consistent across injections.
Method Validation Parameters (Illustrative Data)
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Protocol Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway of Remdesivir to GS-443902
Caption: Metabolic activation pathway of Remdesivir to its active form, GS-443902.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. Adherence to the specified chromatographic conditions and proper sample handling, particularly the use of freshly prepared solutions due to the compound's instability, are critical for obtaining reproducible results. This method can be a valuable tool for researchers and professionals in the field of drug development and virology.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. santiago-lab.com [santiago-lab.com]
- 5. GS-443902 (GS-441524 triphosphate) | inhibitor/agonist | CAS 1355149-45-9 | Buy GS-443902 (GS-441524 triphosphate) from Supplier InvivoChem [invivochem.com]
- 6. The Analytical Scientist | HPLC Analysis of SARS-CoV-2 drug Remdesivir and its active metabolite GS-441524 using YMC-Triart C18 [theanalyticalscientist.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GS-443902 Trisodium Antiviral Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-443902 is the active nucleoside triphosphate metabolite of the prodrug Remdesivir. It demonstrates broad-spectrum antiviral activity against a range of RNA viruses, most notably coronaviruses, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] The trisodium salt of GS-443902 is a more stable form suitable for in vitro studies. These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of GS-443902 trisodium in various cell lines.
Recommended Cell Lines for Antiviral Testing
The selection of an appropriate cell line is critical for the accurate assessment of antiviral compounds. For coronaviruses such as SARS-CoV-2, susceptibility is largely dependent on the expression of the primary receptor, angiotensin-converting enzyme 2 (ACE2), and the serine protease TMPRSS2, which facilitates viral entry.[4][5] Interferon-deficient cell lines are also commonly used as they are highly permissive to viral replication.[6]
A summary of commonly used cell lines is presented below:
| Cell Line | Origin | Key Characteristics | Recommended For |
| Vero E6 | African green monkey kidney | Interferon-deficient, highly susceptible to a wide range of viruses, including SARS-CoV-2.[4][6] | General antiviral screening, plaque assays, virus propagation. |
| Vero CCL-81 | African green monkey kidney | Similar to Vero E6, interferon-deficient and supports robust viral replication.[4][6] | Antiviral potency determination, viral yield reduction assays. |
| Calu-3 | Human lung adenocarcinoma | Expresses ACE2 and TMPRSS2, representing a more physiologically relevant model for respiratory viruses.[4] | Studies on respiratory viruses, evaluation of compounds in a human lung cell context. |
| Caco-2 | Human colorectal adenocarcinoma | Expresses ACE2, susceptible to SARS-CoV-2 infection.[4][6] | Investigating viral entry and replication in an intestinal epithelial model. |
| Huh-7 | Human hepatoma | Susceptible to various RNA viruses, including coronaviruses.[6][7] | Broad-spectrum antiviral screening. |
| A549-ACE2-TMPRSS2 | Human lung carcinoma (engineered) | A549 cells engineered to overexpress ACE2 and TMPRSS2, rendering them highly susceptible to SARS-CoV-2.[8] | High-throughput screening, mechanism of action studies. |
| HEK293 | Human embryonic kidney | Susceptible to SARS-CoV infection.[7] | General virology research and reporter assays.[9] |
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Remdesivir (the prodrug of GS-443902) and GS-441524 (the parent nucleoside) against SARS-CoV-2 in various cell lines. These values are indicative of the expected potency and selectivity of GS-443902.
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Remdesivir | SARS-CoV-2 | Human Airway Epithelial Cells | 9.9 nM | - | >170 to 20,000 | [10] |
| Remdesivir | SARS-CoV-2 (WA1) | A549-ACE2-TMPRSS2 | 103 ± 46 nM | >10 µM | >97 | [8] |
| Remdesivir | SARS-CoV-2 (Delta) | A549-ACE2-TMPRSS2 | 13 - 154 nM | >10 µM | - | [8] |
| Remdesivir | SARS-CoV-2 | Caco-2 | 46 nM | - | - | [6] |
| Dasabuvir | SARS-CoV-2 (WA1) | Vero E6 | 9.47 µM | - | - | [9] |
| Dasabuvir | SARS-CoV-2 (Delta) | Vero E6 | 10.48 µM | - | - | [9] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cell cultures for use in antiviral and cytotoxicity assays.
Materials:
-
Selected cell line (e.g., Vero E6, Calu-3)
-
Complete growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM))
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 or T-150 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Antiviral Assay (Viral Yield Reduction Assay)
Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC50).
Materials:
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
This compound, serially diluted
-
96-well cell culture plates
-
Infection medium (growth medium with 2% FBS)
-
RNA extraction kit
-
Reagents for quantitative real-time PCR (qRT-PCR)
Protocol:
-
Seed cells (e.g., Vero E6) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells and pre-treat the cells with the diluted compound for 2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
Incubate the plate for 48 hours at 37°C.
-
Harvest the cell supernatant and extract viral RNA using a suitable kit.
-
Quantify the viral RNA levels using qRT-PCR targeting a specific viral gene.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of the compound.
Cytotoxicity Assay (e.g., using CellTox™ Green)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
This compound, serially diluted
-
96-well cell culture plates (clear or white-walled)
-
CellTox™ Green Cytotoxicity Assay kit (Promega) or similar
-
Plate reader capable of measuring fluorescence
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add the diluted compound to the cells.
-
Incubate the plate for 72 hours at 37°C.[11]
-
Add the CellTox™ Green Dye to each well according to the manufacturer's instructions.[11]
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the CC50 value by plotting the percentage of cytotoxicity against the log concentration of the compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. santiago-lab.com [santiago-lab.com]
- 4. mdpi.com [mdpi.com]
- 5. Covid-19 and Cell Line Models | Minna Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 6. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS–associated Coronavirus Replication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
Application Notes and Protocols: In Vitro Testing of GS-443902 Trisodium against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734). It functions as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3] Upon intracellular conversion from its parent nucleoside, GS-441524, or its phosphoramidate prodrug, Remdesivir, GS-443902 acts as an adenosine triphosphate (ATP) analog.[2][3] It competes with ATP for incorporation into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[1][4] This document provides detailed protocols for the in vitro evaluation of GS-443902 trisodium against SARS-CoV-2, including antiviral activity and cytotoxicity assays, along with a summary of its mechanism of action.
Data Presentation: In Vitro Activity of GS-443902 Precursors against Coronaviruses
While direct in vitro efficacy data for this compound is limited in publicly available literature, extensive testing has been conducted on its prodrug, Remdesivir (RDV), and its parent nucleoside, GS-441524. The intracellular concentration of GS-443902 is directly correlated with the antiviral activity of these precursors.[5][6] The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Remdesivir and GS-441524 against SARS-CoV-2 in various cell lines.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Remdesivir | Vero E6 | 1.65 | >10 | >6.06 | [7] |
| Remdesivir | Calu-3 | 0.60 | >10 | >16.67 | [7] |
| Remdesivir | Caco-2 | 0.1 - 0.8 | >10 | - | [5] |
| Remdesivir | Human Airway Epithelial (HAE) | 0.0099 | >20 | >2020 | [8] |
| GS-441524 | Vero E6 | 0.47 | >100 | >212.77 | [7] |
| GS-441524 | Calu-3 | 1.09 | >100 | >91.74 | [7] |
| GS-441524 | MT-4 | - | 69 | - | [8] |
Mechanism of Action of GS-443902
GS-443902 acts as a direct inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The mechanism involves several key steps:
-
Intracellular Conversion: Remdesivir or GS-441524 enters the host cell and is metabolized to the active triphosphate form, GS-443902.
-
Competitive Inhibition: GS-443902, being an ATP analog, competes with endogenous ATP for binding to the RdRp active site.
-
Incorporation into Viral RNA: The viral RdRp incorporates GS-443902 into the growing RNA strand.
-
Delayed Chain Termination: After incorporation, the presence of GS-443902 in the RNA template leads to a conformational change in the RdRp enzyme, causing a halt in RNA synthesis a few nucleotides downstream. This effectively terminates viral genome replication.[1]
Caption: Intracellular activation of GS-443902 and inhibition of SARS-CoV-2 RdRp.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol determines the concentration of this compound that inhibits the virus-induced cytopathic effect (CPE) in a cell culture model.
Materials:
-
Vero E6, Calu-3, or Caco-2 cells
-
Complete culture medium (e.g., MEM with 2% FBS)
-
This compound stock solution (in DMSO or water)
-
SARS-CoV-2 viral stock
-
96-well cell culture plates
-
Neutral Red or Crystal Violet staining solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells (e.g., 1 x 10^4 cells/well for Vero E6) and incubate overnight to form a confluent monolayer.[9]
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells in triplicate.
-
Add the SARS-CoV-2 virus at a specific Multiplicity of Infection (MOI), typically between 0.002 and 0.1.[5][10]
-
Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator, or until significant CPE is observed in the "virus only" control wells.[10]
-
Staining:
-
Remove the culture medium.
-
Stain the cells with Neutral Red or Crystal Violet solution.
-
After incubation, wash the wells to remove excess stain.
-
-
Quantification:
-
Solubilize the stain taken up by the viable cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.[9]
-
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the "virus only" control. The EC50 value is determined from the dose-response curve.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. santiago-lab.com [santiago-lab.com]
- 4. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 [mdpi.com]
- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Proper storage and handling of GS-443902 trisodium in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and in-lab application of GS-443902 trisodium, the active triphosphate metabolite of the antiviral drug Remdesivir.
Product Information
| Characteristic | Value |
| IUPAC Name | 2-C-(4-Aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate trisodium[4] |
| Synonyms | GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium[1][2][5] |
| Molecular Formula | C₁₂H₁₃N₅Na₃O₁₃P₃[6] |
| Molecular Weight | 597.15 g/mol [6] |
| CAS Number | 1355050-21-3[4][6] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Recommendation |
| Temperature | Store at -20°C or -80°C for long-term storage.[1][4] |
| Light | Protect from light.[1][4] |
| Moisture | Store in a sealed container, away from moisture.[6] |
| Inert Atmosphere | For optimal stability, store under an inert gas like nitrogen or argon.[1][4] |
| Shipping | The compound is typically shipped on dry ice to maintain its stability.[1] |
Note: this compound is unstable in solutions; it is highly recommended to use freshly prepared solutions for experiments.[1][2][3][5][6] The trisodium salt is more stable than the free form of GS-443902.[3]
Solubility and Solution Preparation
This compound exhibits good solubility in aqueous solutions.
| Solvent | Solubility | Notes |
| Water (H₂O) | 33.33 mg/mL (55.82 mM)[6] or 50 mg/mL (83.73 mM)[1][2] | May require sonication to fully dissolve.[1][2][6] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (83.73 mM)[2] | May require sonication.[2] |
Protocol for Preparation of a 10 mM Stock Solution in Water
-
Equilibrate the vial of this compound to room temperature before opening.
-
Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 597.15 g/mol ), add approximately 0.1675 mL of water.[6]
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.[1][2][6]
-
For cell-based assays, it is recommended to sterilize the working solution by passing it through a 0.22 μm filter before use.[1][2][3]
-
Use the prepared solution immediately. Do not store for later use.[1][2][3][5][6]
Mechanism of Action
GS-443902 is the pharmacologically active form of Remdesivir.[1] It functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][3] Upon incorporation into the nascent viral RNA strand, it leads to premature chain termination, thereby halting viral replication.[3][6]
Caption: Mechanism of action of Remdesivir and its active metabolite GS-443902.
Experimental Protocols
In Vitro RNA Polymerase Inhibition Assay
This protocol is a generalized procedure to assess the inhibitory activity of this compound against viral RdRp.
References
Application Notes and Protocols for GS-443902 Trisodium Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir. It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including coronaviruses.[1][2] As the intracellular active form, direct in vitro evaluation of GS-443902 trisodium can be challenging due to its charge and lower cell permeability compared to its parent nucleoside, GS-441524. Therefore, standard antiviral assays typically utilize GS-441524, which is readily taken up by cells and subsequently phosphorylated to the active GS-443902. These application notes provide detailed protocols for conducting in vitro antiviral assays to assess the efficacy of compounds that act via the intracellular formation of GS-443902, with a focus on appropriate experimental controls.
Mechanism of Action: RdRp Inhibition
GS-441524 enters the host cell and undergoes intracellular phosphorylation to its active triphosphate form, GS-443902.[3] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.
Caption: Intracellular activation of GS-441524 to GS-443902 and subsequent inhibition of viral RdRp.
Experimental Controls: The Cornerstone of Reliable Antiviral Assays
The inclusion of proper experimental controls is paramount for the accurate interpretation of antiviral assay results. These controls ensure that the observed effects are due to the specific antiviral activity of the test compound and not due to other factors such as cytotoxicity or experimental variability.
Types of Controls:
-
Positive Control: A known antiviral compound with established efficacy against the target virus. For coronaviruses, Remdesivir or GS-441524 itself (at a known effective concentration) can be used as a positive control. This control validates the assay's ability to detect antiviral activity.
-
Negative Control (Virus Control): Cells infected with the virus but not treated with any compound. This control demonstrates the expected level of viral replication and cytopathic effect (CPE) in the absence of any antiviral intervention.
-
Cell Control (Mock-infected): Uninfected cells treated with the same culture medium and vehicle as the other groups. This control provides a baseline for normal cell health and viability.
-
Vehicle Control: Cells infected with the virus and treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration. This control accounts for any potential effects of the solvent on viral replication or cell viability.
-
Cytotoxicity Control: Uninfected cells treated with the test compound at the same concentrations used in the antiviral assay. This is crucial to distinguish true antiviral activity from non-specific cell killing by the compound.
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data obtained from in vitro antiviral and cytotoxicity assays for GS-441524 and its prodrug, Remdesivir, against coronaviruses. These values can serve as a reference for expected outcomes.
Table 1: In Vitro Antiviral Activity (EC50) of GS-441524 and Remdesivir against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| GS-441524 | SARS-CoV-2 | Vero E6 | 0.47 - 1.86 | [2][4] |
| GS-441524 | SARS-CoV-2 | Calu-3 | 0.62 - 3.62 | [5] |
| GS-441524 | FIPV | CRFK | ~0.78 | [6] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 7.43 | [2][7] |
| Remdesivir | HCoV-229E | MRC-5 | 0.067 | [8] |
Table 2: In Vitro Cytotoxicity (CC50) of GS-441524 and Remdesivir
| Compound | Cell Line | CC50 (µM) | Reference |
| GS-441524 | Various | >100 | [6] |
| Remdesivir | MRC-5 | >2 | [8] |
| Remdesivir | Vero E6 | >100 | [9] |
Note: EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values can vary depending on the cell line, virus strain, and specific assay conditions. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.[10]
Experimental Protocols
The following are detailed protocols for two common in vitro antiviral assays: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. These protocols are adapted for the evaluation of compounds like GS-441524.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Test compound (GS-441524)
-
Positive control (e.g., Remdesivir)
-
Virus stock (e.g., SARS-CoV-2)
-
Vehicle (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of GS-441524 in culture medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Also, prepare dilutions for the positive control.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted compounds and controls to the respective wells in triplicate.
-
Immediately add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) to all wells except the cell control wells.
-
For cell control wells, add 50 µL of culture medium.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
CPE Assessment:
-
Microscopic Examination: Observe the cell monolayers under a microscope for visible signs of CPE, such as cell rounding, detachment, and lysis.
-
Quantitative Assessment: Use a cell viability assay according to the manufacturer's instructions. For example, add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Plaque Reduction Assay
This assay quantifies the number of infectious virus particles and measures the ability of a compound to reduce the formation of plaques (localized areas of cell death).
Materials:
-
Susceptible host cells (e.g., Vero E6)
-
6-well or 12-well cell culture plates
-
Test compound (GS-441524)
-
Positive control (e.g., Remdesivir)
-
Virus stock
-
Overlay medium (e.g., containing 1.2% Avicel or low-melting-point agarose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 6-well plates at a density that will form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of GS-441524 and the positive control in culture medium. Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
In separate tubes, mix the virus dilution with an equal volume of the compound dilutions. Incubate for 1 hour at 37°C.
-
Add 200 µL of the virus-compound mixture to each well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
After the adsorption period, remove the inoculum.
-
Gently add 2 mL of overlay medium containing the corresponding concentration of the test compound to each well.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells with 1 mL of 4% formaldehyde for 30 minutes.
-
Remove the fixative and stain the cells with 1 mL of 0.1% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value.
-
Conclusion
The reliable in vitro assessment of antiviral candidates like GS-441524, the parent nucleoside of the active metabolite GS-443902, is crucial for drug development. The detailed protocols for CPE inhibition and plaque reduction assays, along with the stringent use of appropriate experimental controls, provide a robust framework for generating accurate and reproducible data. By carefully considering the mechanism of action and employing these standardized methods, researchers can effectively evaluate the potential of novel antiviral agents targeting viral RdRp.
References
- 1. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: GS-443902 Trisodium Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of GS-443902 trisodium stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for storing this compound stock solutions?
A1: Due to the inherent instability of nucleoside triphosphates in solution, it is strongly recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, it should be for a short duration at low temperatures, and ideally in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway for nucleoside triphosphates like this compound in aqueous solutions is hydrolysis of the triphosphate chain. This results in the formation of the corresponding diphosphate (GS-443902 diphosphate) and subsequently the monophosphate (GS-443902 monophosphate) and inorganic phosphate. This degradation leads to a decrease in the concentration of the active compound.
Q3: How does pH affect the stability of nucleoside triphosphate solutions?
A3: The pH of the solution is a critical factor in the stability of nucleoside triphosphates. Generally, a slightly alkaline pH is favored. Studies on other nucleoside triphosphates have shown that a pH range of 8 to 10 can significantly improve stability compared to neutral or acidic conditions.[1] For aqueous solutions of this compound, adjusting the pH to a slightly basic level may enhance stability, although specific data for this compound is limited.
Q4: Can I store this compound stock solutions at -20°C?
A4: While -80°C is the preferred temperature for long-term storage of any nucleoside triphosphate solution, storage at -20°C is a common laboratory practice for shorter periods. For this compound, this will likely slow down degradation compared to 4°C or room temperature, but it is not expected to completely halt hydrolysis. It is crucial to use the solution as quickly as possible and to minimize the number of times it is thawed and refrozen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm the concentration of the active compound. |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution at low temperatures, or the concentration may be too high for the solvent. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the solvent is appropriate for the desired concentration. |
| Loss of compound activity in assays. | Hydrolysis of the triphosphate to the less active or inactive di- and monophosphate forms. | Confirm the integrity of your stock solution. Consider preparing solutions in a buffer with a slightly alkaline pH (e.g., Tris-HCl, pH 8.0) to potentially slow down hydrolysis. |
| Variability between different aliquots of the same stock solution. | Inconsistent storage conditions or multiple freeze-thaw cycles for some aliquots. | When preparing a stock solution, immediately aliquot it into single-use volumes to avoid repeated temperature cycling of the main stock. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Duration | Recommendation |
| Solid | N/A | N/A | -20°C or -80°C | Long-term | Store desiccated and protected from light. |
| Stock Solution | Water, PBS | Up to 55.82 mM (33.33 mg/mL) | -80°C | Short-term | Freshly prepared is highly recommended. If stored, use single-use aliquots and minimize freeze-thaw cycles. |
| Stock Solution | Water, PBS | Up to 55.82 mM (33.33 mg/mL) | -20°C | Very short-term | Use within a very limited time. Monitor for degradation if stored for more than a few days. |
| Working Solution | Assay Buffer | Varies | On ice | During experiment | Prepare fresh from stock solution immediately before use. |
Table 2: Stability Data for GS-443902 (Free Form) Stock Solution *
| Solvent | Concentration | Storage Temperature | Duration | Stability |
| 50:50 Methanol:Water | 1 mg/mL | -80°C | Up to 3 months | Stable |
| 50:50 Methanol:Water | 1 mg/mL | Room Temperature (25°C) | Up to 12 hours | Stable |
*Data is for the free form of GS-443902 and should be used as a guideline for the trisodium salt with caution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound solid
-
Nuclease-free water or sterile PBS
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the solid in a sterile environment.
-
Add the desired volume of nuclease-free water or PBS to achieve the target concentration (e.g., for a 10 mM stock solution, dissolve 5.97 mg in 1 mL of solvent).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
If not for immediate use, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol outline. Specific parameters should be optimized for the available instrumentation and columns.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Mobile Phase (example):
-
A gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
Procedure:
-
Prepare a standard curve of freshly prepared this compound of known concentrations.
-
Thaw a frozen aliquot of the stock solution to be tested.
-
Inject a known volume of the standard and the test sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan).
-
Quantify the peak area corresponding to this compound in the test sample by comparing it to the standard curve.
-
The appearance of new peaks with shorter retention times may indicate the formation of di- and monophosphate degradation products.
-
Visualizations
Caption: Recommended workflow for the preparation, storage, and use of this compound stock solutions.
References
Preventing degradation of GS-443902 trisodium during experiments
Welcome to the technical support center for GS-443902 trisodium. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1][2] It is often shipped lyophilized on dry ice to maintain its stability during transit.[2][3]
Q2: How should I prepare solutions of this compound?
A2: Due to its instability in solution, it is highly recommended to prepare solutions of this compound freshly before each experiment.[1][3][4] The compound is soluble in water and phosphate-buffered saline (PBS).[3] For dissolution, ultrasonic treatment (sonication) may be necessary to achieve a clear solution.[3]
Q3: What is the stability of this compound in solution?
A3: this compound is known to be unstable in aqueous solutions.[1][3][4] While specific degradation kinetics under various conditions have not been extensively published, it has been noted that the half-life of this compound in peripheral blood mononuclear cells (PBMCs) is approximately 14 hours.[4] It is crucial to use freshly prepared solutions for optimal results.[1][3][4]
Q4: Can I store solutions of this compound for later use?
A4: It is strongly advised against storing solutions of this compound. The compound's instability in solution can lead to degradation and affect the accuracy and reproducibility of your experiments. Always prepare the solution immediately before use.[1][3][4]
Q5: What is the difference between GS-443902 and this compound?
A5: GS-443902 is the active triphosphate metabolite of Remdesivir. The "free form" of the compound is prone to instability. This compound is the stable salt form of the compound, which retains the same biological activity and is recommended for experimental use.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in solution. | Always prepare solutions fresh immediately before use. Avoid storing stock solutions. |
| Improper storage of the solid compound. | Ensure the solid compound is stored at -20°C, sealed from moisture and protected from light. | |
| Difficulty dissolving the compound. | Insufficient mixing or low solubility in the chosen solvent. | Use sonication to aid dissolution in water or PBS. Ensure the solvent is of high purity. |
| Precipitate forms in the solution. | The solution may be supersaturated or interacting with components in the buffer. | Try preparing a more dilute solution. If using a buffer other than PBS, consider potential interactions. |
| Loss of biological activity over the course of a long experiment. | Degradation of the compound in the experimental medium at physiological temperatures. | For long-term experiments, consider the stability of the compound and if possible, replenish it at appropriate intervals. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or PBS to achieve the desired concentration.
-
Vortex briefly and then sonicate in a water bath until the solid is completely dissolved and the solution is clear.
-
Use the solution immediately. Do not store for later use.
Visualizations
To aid in understanding the factors affecting the stability of this compound, the following diagrams illustrate key concepts.
Caption: Workflow from stable solid to unstable solution.
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for experimental inconsistencies.
References
- 1. The role of nucleoside triphosphate hydrolysis in transducing systems: p21ras and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Troubleshooting inconsistent results in GS-443902 trisodium experiments
Welcome to the technical support center for GS-443902 trisodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and addressing common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734). It is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1] Its mechanism of action involves its incorporation into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.[1]
Q2: Why is the trisodium salt form of GS-443902 typically used?
A2: The free form of GS-443902 is prone to instability. The trisodium salt form is more stable while retaining the same biological activity, making it preferable for experimental use.[2]
Q3: What are the key considerations for handling and storing this compound?
A3: this compound is unstable in solution, and it is highly recommended to use freshly prepared solutions for each experiment.[1] For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from moisture and light.[3] Stock solutions should be prepared and used immediately. If short-term storage of a stock solution is necessary, it should be stored at -80°C.[4] Avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water. One supplier indicates a solubility of 33.33 mg/mL in water, which may require ultrasonication to fully dissolve.[4] Another indicates a solubility of 50 mg/mL in PBS, also potentially requiring sonication.[5]
Troubleshooting Guides
Inconsistent Antiviral Activity (e.g., variable IC50 values)
Q: My IC50 values for this compound in antiviral assays are inconsistent between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values can arise from several factors related to compound stability, assay conditions, and cell health.
| Potential Cause | Troubleshooting Recommendation |
| Degradation of this compound | Always prepare fresh solutions of this compound immediately before each experiment. The compound is known to be unstable in aqueous solutions.[1] Avoid using solutions that have been stored, even for a short period, at room temperature or 4°C. |
| Variability in Cell Health and Density | Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Cell viability and metabolic activity can significantly impact viral replication and drug efficacy. |
| Inconsistent Viral Titer | Use a consistent multiplicity of infection (MOI) for viral infection across all experiments. Variations in the amount of virus used can lead to shifts in the apparent potency of the antiviral compound. |
| Assay Conditions | Maintain consistent assay parameters such as incubation time, temperature, and CO2 levels. The pH of the cell culture medium is critical and should be stable throughout the experiment. |
| Serum Effects | If using serum in your cell culture medium, be aware that components in the serum could potentially interact with the compound. If inconsistencies persist, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if compatible with your cell line. |
Issues with Intracellular Quantification of GS-443902
Q: I am having trouble with the quantification of intracellular GS-443902 by HPLC-MS/MS. What are some common pitfalls and how can I avoid them?
A: Accurate quantification of the highly polar GS-443902 within cells can be challenging.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Cell Lysis and Extraction | Use a validated and optimized protocol for cell lysis and extraction of phosphorylated metabolites. Cold methanol-based extraction methods are commonly used. Ensure complete cell lysis to release the intracellular contents. |
| Degradation during Sample Processing | Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation of the triphosphate. Rapidly inactivate cellular enzymes. |
| Matrix Effects in LC-MS/MS | The cellular matrix can interfere with ionization and lead to signal suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency. Chromatographic separation should be optimized to resolve GS-443902 from interfering cellular components.[4] |
| Low Recovery | The high polarity of GS-443902 can lead to poor recovery during extraction. Optimize the extraction solvent and procedure to maximize recovery. |
| Unexpected Peaks in Chromatogram | Unexpected peaks can arise from contaminants, degradation products, or endogenous cellular components. Run appropriate blanks (injection of mobile phase, extraction of mock-infected/untreated cells) to identify the source of these peaks.[6] |
Cytotoxicity and Off-Target Effects
Q: I am observing cytotoxicity in my experiments that seems unrelated to the antiviral effect. What could be the cause?
A: While GS-443902 is a selective inhibitor of viral RdRp, off-target effects, including mitochondrial toxicity, have been investigated.
| Potential Cause | Troubleshooting Recommendation |
| Mitochondrial Toxicity | Although GS-443902 is reported to be a poor substrate for human mitochondrial DNA and RNA polymerases, high concentrations or prolonged exposure may lead to mitochondrial dysfunction.[7][8] Consider performing assays to assess mitochondrial health, such as measuring oxygen consumption or mitochondrial membrane potential. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to cytotoxic effects. It is important to determine the 50% cytotoxic concentration (CC50) in parallel with the antiviral activity to calculate the selectivity index (SI = CC50/IC50). |
| Confounding factors in Cytotoxicity Assays | Be aware that some cytotoxicity assays, like those based on metabolic activity (e.g., MTT, MTS), can be affected by changes in cellular metabolism that are not directly related to cell death.[9] Consider using a secondary assay that measures cell membrane integrity (e.g., LDH release) or direct cell counting to confirm cytotoxicity. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 | Reference |
| Respiratory Syncytial Virus (RSV) RdRp | Biochemical Assay | 1.1 µM | [1] |
| Hepatitis C Virus (HCV) RdRp | Biochemical Assay | 5 µM | [1] |
Table 2: Intracellular Concentrations of GS-443902 after Incubation with 1 µM Remdesivir for 72 hours
| Cell Line | Cmax (pmol/million cells) | Reference |
| Macrophages | 300 | [1] |
| HMVEC | 110 | [1] |
| HeLa | 90 | [1] |
Experimental Protocols & Methodologies
Protocol: SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This is a generalized protocol and may require optimization for specific laboratory conditions.
-
Reaction Mix Preparation : Prepare a reaction mix containing the SARS-CoV-2 RdRp enzyme (nsp12, with cofactors nsp7 and nsp8), a suitable RNA template-primer, and reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM KCl, 2 mM MgCl2, 1 mM DTT).
-
Compound Addition : Add varying concentrations of this compound (freshly prepared) to the reaction mix. Include a no-inhibitor control (vehicle, e.g., water or buffer) and a positive control inhibitor if available.
-
Initiation of Reaction : Start the reaction by adding a mixture of nucleoside triphosphates (ATP, CTP, GTP, and UTP), one of which is labeled (e.g., [α-³²P]GTP or a fluorescent analog).
-
Incubation : Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Analysis : Analyze the incorporation of the labeled nucleotide into the RNA product. This can be done by various methods, including:
-
Gel Electrophoresis : Separate the RNA products on a denaturing polyacrylamide gel and visualize by autoradiography or fluorescence imaging.
-
Filter Binding Assay : Capture the labeled RNA on a filter and quantify the radioactivity using a scintillation counter.
-
Fluorescence-based Readout : Use a fluorescently labeled nucleotide or a dye that intercalates with the double-stranded RNA product.
-
-
Data Analysis : Determine the concentration of this compound that inhibits 50% of the RdRp activity (IC50) by fitting the data to a dose-response curve.
Protocol: Intracellular Quantification of GS-443902 by HPLC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for the instrument and cell type used.
-
Cell Culture and Treatment : Culture cells to the desired density and treat with the compound of interest (e.g., Remdesivir or directly with a cell-permeable form of GS-443902 if available).
-
Cell Harvesting and Counting : After treatment, wash the cells with ice-cold PBS to remove any extracellular compound. Harvest the cells (e.g., by trypsinization or scraping) and accurately count the number of cells.
-
Intracellular Extraction :
-
Pellet the cells by centrifugation at a low speed.
-
Resuspend the cell pellet in a specific volume of ice-cold extraction solvent (e.g., 70% methanol).
-
Include a stable isotope-labeled internal standard in the extraction solvent for accurate quantification.
-
Lyse the cells by methods such as sonication or freeze-thaw cycles.
-
Incubate on ice to allow for protein precipitation.
-
-
Sample Clarification : Centrifuge at high speed to pellet the cell debris and precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant containing the intracellular metabolites.
-
Sample Concentration : Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
-
HPLC-MS/MS Analysis :
-
Inject the reconstituted sample onto an appropriate HPLC column (e.g., a reversed-phase column with an ion-pairing agent or a HILIC column) coupled to a tandem mass spectrometer.
-
Use a gradient elution to separate GS-443902 from other cellular components.
-
Detect and quantify GS-443902 using multiple reaction monitoring (MRM) in negative ion mode, monitoring specific precursor-to-product ion transitions.
-
-
Data Analysis : Construct a standard curve using known concentrations of this compound spiked into extracts from untreated cells. Calculate the intracellular concentration of GS-443902 in the experimental samples based on the standard curve and normalize to the cell number.
Visualizations
Caption: Metabolic activation of Remdesivir to GS-443902 and its inhibitory action on viral RdRp.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of GS-443902 trisodium in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of GS-443902 trisodium in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Remdesivir?
A1: GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734) and its parent nucleoside, GS-441524.[1][2][3] In cell culture and in vivo, Remdesivir and GS-441524 are metabolized intracellularly to GS-443902. This active form, an adenosine triphosphate analog, acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), leading to premature termination of viral RNA transcription.[1][2][3] The trisodium salt form of GS-443902 is often used in research for its stability.[1]
Q2: Why am I observing high cytotoxicity in my cell-based assay with this compound?
A2: High cytotoxicity can stem from several factors, including the inherent sensitivity of the cell line to nucleoside analogs, the concentration of the compound used, the duration of exposure, and the overall health of the cells. Off-target effects, although reported to be low for Remdesivir's active metabolite, can also contribute to cytotoxicity at high concentrations.[1] It is also crucial to ensure the quality and purity of the this compound, as impurities can lead to unexpected toxic effects.
Q3: What are the typical cytotoxic concentrations (CC50) for GS-443902 or its precursors in common cell lines?
A3: Direct CC50 values for this compound are not widely reported in the literature, as it is the intracellular metabolite. However, the cytotoxicity of its precursors, Remdesivir and GS-441524, which are converted to GS-443902 within the cell, have been determined in various cell lines. This data can serve as a valuable reference point for estimating the cytotoxic potential.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
-
-
Possible Cause: Cell passage number is too high.
-
Solution: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds. It is recommended to establish and use a master and working cell bank system.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water. Avoid using the outer wells for experimental data points.
-
Issue 2: Unexpectedly high cytotoxicity at low concentrations.
-
Possible Cause: Suboptimal cell health.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. Stressed or unhealthy cells are more susceptible to compound-induced toxicity. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Compound instability in culture medium.
-
Possible Cause: Interaction with components in the culture medium.
-
Solution: Serum components can sometimes interact with test compounds. If variability is high, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Issue 3: No discernible dose-dependent cytotoxicity.
-
Possible Cause: Incorrect concentration range.
-
Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the appropriate concentration range for your specific cell line.
-
-
Possible Cause: Assay interference.
-
Solution: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., autofluorescence in fluorescence-based assays or chemical reduction of tetrazolium salts in MTT/XTT assays). Run compound-only controls (no cells) to check for interference.
-
-
Possible Cause: Low metabolic conversion of precursors (if using Remdesivir or GS-441524).
-
Solution: The efficiency of conversion to the active GS-443902 can vary between cell lines.[4] If you are using a precursor and observing low efficacy/toxicity, consider a cell line known to have higher metabolic activity or directly using GS-443902 if feasible, though its cell permeability is a consideration.
-
Quantitative Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for Remdesivir (RDV) and GS-441524, the precursors to GS-443902, in various human cell lines. This data provides a useful reference for designing experiments and estimating the potential cytotoxicity of the active metabolite.
| Cell Line | Compound | CC50 (µM) |
| Vero CCL-81 | Remdesivir | >100 |
| GS-441524 | >100 | |
| Calu-3 | Remdesivir | 72.8 |
| GS-441524 | >100 | |
| Caco-2 | Remdesivir | >100 |
| GS-441524 | >100 | |
| Huh-7 | Remdesivir | 2.1 |
| GS-441524 | >100 |
Data adapted from Tao et al., 2021.[4]
Experimental Protocols
Protocol for Determining the 50% Cytotoxic Concentration (CC50)
This protocol describes a general method for determining the CC50 of a compound using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or its precursors (Remdesivir, GS-441524)
-
Phosphate-buffered saline (PBS)
-
96-well, white, clear-bottom tissue culture plates
-
ATP-based luminescence cytotoxicity assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase with high viability.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. This should be optimized for each cell line to ensure they are not over-confluent at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock of the highest concentration of the test compound in complete culture medium.
-
Perform serial dilutions (typically 1:2 or 1:3) in culture medium to create a range of 2X concentrations.
-
Include a vehicle control (e.g., DMSO or PBS diluted in medium to the same final concentration as in the compound-treated wells).
-
Carefully remove 100 µL of the medium from each well of the cell plate and add 100 µL of the 2X compound dilutions. This will result in a 1X final concentration.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cytotoxicity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% viability).
-
Plot the % viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Caption: Metabolic activation pathway of Remdesivir to the active GS-443902.
Caption: Experimental workflow for determining the CC50 of this compound.
Caption: A logical approach to troubleshooting high cytotoxicity in cell-based assays.
References
Technical Support Center: Enhancing the Cellular Uptake of GS-443902 Trisodium In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-443902 trisodium in vitro. The focus is on addressing challenges related to its cellular uptake and subsequent intracellular conversion to the active triphosphate form.
Troubleshooting Guides
Issue 1: Low or Undetectable Intracellular GS-443902 Levels
Question: We are treating our cell line with GS-441524 (the parent nucleoside of GS-443902) but observe very low to undetectable levels of the active triphosphate, GS-443902. What are the potential causes and how can we troubleshoot this?
Answer:
Low intracellular concentrations of GS-443902 following treatment with GS-441524 can stem from several factors, primarily related to cellular uptake and the subsequent phosphorylation cascade. Here is a step-by-step troubleshooting guide:
1. Assess Nucleoside Transporter Expression in Your Cell Line:
-
Problem: The cellular uptake of the hydrophilic GS-441524 is highly dependent on the expression of specific nucleoside transporters, namely Concentrative Nucleoside Transporter 3 (CNT3) and Equilibrative Nucleoside Transporters 1 and 2 (ENT1, ENT2). Different cell lines exhibit varying expression levels of these transporters.
-
Troubleshooting Steps:
-
Literature Review: Check the literature for publications characterizing the expression of SLC28A3 (CNT3), SLC29A1 (ENT1), and SLC29A2 (ENT2) in your specific cell line.
-
Gene Expression Analysis: Perform RT-qPCR to quantify the mRNA expression levels of these transporters in your cell line. Compare these levels to a cell line known to have good uptake of nucleoside analogs.
-
Protein Expression Analysis: If possible, perform a Western blot to confirm the protein expression of these transporters.
-
Consider Alternative Cell Lines: If your cell line has inherently low expression of these transporters, consider using a different cell line known to express them at higher levels. For example, some pancreatic cancer cell lines have been shown to have high hENT1 expression.
-
2. Evaluate the Rate of Intracellular Phosphorylation:
-
Problem: The conversion of GS-441524 to its active triphosphate form, GS-443902, is a multi-step process. The initial phosphorylation to GS-441524 monophosphate by adenosine kinase is often the rate-limiting step.
-
Troubleshooting Steps:
-
Measure Intermediate Metabolites: If your analytical method allows, try to quantify the levels of GS-441524 monophosphate and diphosphate in addition to the triphosphate form. An accumulation of GS-441524 and a lack of the phosphorylated forms would point towards a bottleneck in the phosphorylation cascade.
-
Assess Adenosine Kinase Activity: While complex, you can assess the general kinase activity in your cell lysates or check literature for expected adenosine kinase activity in your cell type.
-
Co-administration with Kinase Enhancers: Some research explores the use of co-administered compounds that can enhance the activity of kinases involved in nucleoside analog phosphorylation, though this is an area of active research.
-
3. Check for Competitive Inhibition by Adenosine:
-
Problem: GS-441524, being an adenosine analog, competes with endogenous adenosine for uptake through nucleoside transporters and for phosphorylation by adenosine kinase. High concentrations of adenosine in the cell culture medium or secreted by the cells can significantly reduce the uptake and phosphorylation of GS-441524.
-
Troubleshooting Steps:
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) can contain significant levels of nucleosides, including adenosine. Use dialyzed FBS to reduce the concentration of competing nucleosides in your culture medium.
-
Control for Cell Density: High cell densities can lead to increased secretion of adenosine into the culture medium. Ensure consistent cell seeding densities across experiments.
-
Wash Cells Before Treatment: Before adding GS-441524, wash the cells with a buffered saline solution (e.g., PBS) to remove any accumulated adenosine from the culture medium.
-
4. Optimize Experimental Conditions:
-
Problem: Suboptimal experimental conditions can negatively impact cellular processes, including transporter function and enzyme activity.
-
Troubleshooting Steps:
-
Ensure Optimal Cell Health: Only use healthy, actively dividing cells for your experiments. Perform a cell viability assay to confirm that your cells are healthy before starting the experiment.
-
Avoid Hypoxia and Inflammation: Cellular stress conditions like hypoxia and inflammation have been reported to decrease the expression of adenosine transporters and adenosine kinase. Ensure proper gas exchange in your incubator and handle cells gently to minimize stress.
-
Optimize Incubation Time: The formation of GS-443902 is time-dependent. Perform a time-course experiment to determine the optimal incubation time for maximal intracellular accumulation in your specific cell line.
-
Issue 2: High Variability in Intracellular GS-443902 Levels Between Replicates
Question: We are observing high variability in the measured intracellular concentrations of GS-443902 across our experimental replicates. What could be causing this and how can we improve our consistency?
Answer:
High variability in experimental replicates can obscure true biological effects. The following are common sources of variability in intracellular drug quantification experiments and how to address them:
1. Inconsistent Cell Seeding and Growth:
-
Problem: Variations in cell number and growth phase between wells or plates can lead to significant differences in drug uptake and metabolism.
-
Troubleshooting Steps:
-
Accurate Cell Counting: Use a reliable method for cell counting (e.g., an automated cell counter) to ensure that the same number of cells is seeded in each well.
-
Ensure Even Cell Distribution: After seeding, ensure that the cells are evenly distributed across the surface of the well to avoid clumps, which can affect nutrient and drug availability.
-
Standardize Growth Time: Allow the cells to adhere and enter a consistent growth phase (e.g., 24 hours post-seeding) before initiating the drug treatment.
-
2. Inconsistent Sample Preparation:
-
Problem: The steps involved in cell lysis, extraction of the intracellular contents, and sample processing are critical for obtaining consistent results.
-
Troubleshooting Steps:
-
Rapid and Complete Cell Lysis: Ensure that the cell lysis is rapid and complete to halt all enzymatic activity and release the intracellular contents.
-
Consistent Extraction Procedure: Use a validated and standardized protocol for the extraction of the phosphorylated metabolites. This includes using the same volume of extraction solvent, consistent vortexing/mixing times, and centrifugation parameters.
-
Maintain Cold Temperatures: Perform all sample processing steps on ice or at 4°C to minimize the degradation of the phosphorylated metabolites by phosphatases.
-
3. Analytical Method Variability:
-
Problem: The sensitivity and reproducibility of the analytical method (e.g., HPLC-MS/MS) are crucial for obtaining reliable quantitative data.
-
Troubleshooting Steps:
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for GS-443902 in your analytical workflow to account for variations in sample processing and instrument response.
-
Validate the Analytical Method: Ensure that your HPLC-MS/MS method is properly validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines (e.g., FDA or EMA).
-
Regular Instrument Maintenance and Calibration: Perform regular maintenance and calibration of your HPLC-MS/MS system to ensure consistent performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for GS-441524?
A1: GS-441524 is a hydrophilic molecule, and its cellular uptake is primarily mediated by protein transporters embedded in the cell membrane. Specifically, it is a substrate for the concentrative nucleoside transporter 3 (CNT3) and the equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2).
Q2: Why is the intracellular concentration of GS-443902 often much lower when treating with GS-441524 compared to its prodrug, remdesivir?
A2: There are two main reasons for this. First, remdesivir is a prodrug designed to be more lipophilic, allowing it to more readily diffuse across the cell membrane, bypassing the reliance on nucleoside transporters. Second, remdesivir is designed to be intracellularly converted directly to the monophosphate form of GS-441524, bypassing the often rate-limiting initial phosphorylation step that GS-441524 must undergo.
Q3: Can I use transporter inhibitors to confirm the role of specific transporters in GS-441524 uptake?
A3: Yes, using transporter inhibitors is a common strategy. For example, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a potent inhibitor of ENT1. By treating cells with NBMPR prior to and during exposure to GS-441524, a significant reduction in intracellular GS-443902 levels would suggest a major role for ENT1 in the uptake process.
Q4: Are there any strategies to enhance the phosphorylation of GS-441524 once it is inside the cell?
A4: Enhancing the intracellular phosphorylation of nucleoside analogs is a key area of research in drug development. While there are no standard, universally applicable methods for routine in vitro experiments, some advanced strategies that have been explored include the co-expression of specific kinases or the use of kinase-activating compounds. However, these approaches require significant optimization and are not typically part of a standard experimental setup.
Q5: How stable is GS-443902 in cell lysates?
A5: GS-443902, being a triphosphate, is susceptible to dephosphorylation by intracellular phosphatases. It is crucial to rapidly quench all enzymatic activity during cell lysis (e.g., by using a cold organic solvent) and to keep the samples on ice throughout the extraction procedure to minimize degradation.
Data Presentation
Table 1: In Vitro Efficacy of GS-441524 in Different Cell Lines
| Cell Line | Virus | EC50 (µM) | Reference |
| Vero | SARS-CoV-2 | 0.70 | |
| Calu-3 | SARS-CoV-2 | 3.21 | |
| Caco-2 | SARS-CoV-2 | 3.62 | |
| Human Airway Epithelial Cells | SARS-CoV / MERS-CoV | ~0.86 |
Table 2: Formation of GS-443902 from RDV and GS-441524 in Different Cell Lines
| Cell Line | Parent Compound | Incubation Time (h) | GS-443902 Formed (pmol/10^6 cells) | Reference |
| HEp-2 | RDV | 24 | 43 ± 6 | |
| HEp-2 | GS-441524 | 24 | 5.5 ± 1.1 | |
| PC-3 | RDV | 24 | 153 ± 16 | |
| PC-3 | GS-441524 | 24 | 6.6 ± 4.9 | |
| PHH | RDV | 24 | 45 ± 23 | |
| PHH | GS-441524 | 24 | 1.9 ± 1.6 |
Experimental Protocols
Protocol 1: General In Vitro Cellular Uptake Assay for Radiolabeled GS-441524
This protocol provides a general framework for measuring the uptake of radiolabeled GS-441524. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
Adherent cells of interest
-
24-well cell culture plates
-
Complete cell culture medium
-
Radiolabeled [³H]-GS-441524 or [¹⁴C]-GS-441524
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stop solution (e.g., ice-cold PBS with 10 mM unlabeled adenosine)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to attach and grow for 24-48 hours.
-
Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Initiate Uptake: Add the uptake buffer containing the desired concentration of radiolabeled GS-441524 to each well.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 1, 5, 15, 30, 60 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake buffer and immediately wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In a parallel set of wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Protocol 2: Quantification of Intracellular GS-443902 by HPLC-MS/MS
This protocol outlines the key steps for the quantification of intracellular GS-443902. Specific parameters for the HPLC and mass spectrometer will need to be optimized.
1. Sample Preparation:
-
Culture and treat cells with GS-441524 as per your experimental design.
-
After incubation, rapidly wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 70% methanol).
-
Centrifuge the cell lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A column suitable for the separation of polar, phosphorylated compounds (e.g., a porous graphitic carbon column or a mixed-mode column).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or an ion-pairing agent like hexylamine) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for GS-443902 and a suitable internal standard.
-
Optimization: Optimize the MS parameters (e.g., declustering potential, collision energy) to achieve maximum sensitivity and specificity for GS-443902.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of a GS-443902 analytical standard.
-
Quantify the concentration of GS-443902 in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the intracellular concentration to the number of cells or the total protein content of the sample.
Visualizations
Caption: Intracellular activation pathway of GS-441524.
Caption: Workflow for quantifying intracellular GS-443902.
Caption: Troubleshooting logic for low GS-443902 levels.
Technical Support Center: Overcoming GS-443902 Trisodium Resistance in Viral Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GS-443902 trisodium in their viral culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
GS-443902 is the active triphosphate form of the nucleoside analog GS-441524 and the primary plasma metabolite of the prodrug remdesivir.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[2] Once intracellularly phosphorylated, GS-443902 mimics an adenosine triphosphate (ATP) molecule and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby halting viral replication.[1][3]
Q2: What are the primary mechanisms of resistance to GS-443902?
Resistance to GS-443902 and its parent compound GS-441524 is primarily associated with specific mutations in the viral gene encoding the RNA-dependent RNA polymerase (nsp12).[4] These mutations can reduce the efficiency of GS-443902 incorporation into the viral RNA, thereby diminishing the drug's inhibitory effect.[2] Some identified mutations in coronaviruses that confer resistance to the parent prodrug remdesivir include substitutions in the nsp12 protein, such as V166A, N198S, S759A, and V792I.[1]
Q3: How can I determine if my viral culture has developed resistance to GS-443902?
The development of resistance is typically characterized by a reduced susceptibility of the virus to the antiviral compound. This is quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. A significant increase in the EC50 value for the virus population in your culture compared to the wild-type virus is a strong indicator of resistance.[5] Genotypic analysis, such as sequencing the nsp12 gene, can then be used to identify specific resistance-conferring mutations.
Q4: What are the main strategies to overcome GS-443902 resistance in vitro?
There are two primary strategies to overcome resistance to GS-443902 in viral cultures:
-
Dose Escalation: In cases of partial resistance, increasing the concentration of GS-443902 may be sufficient to inhibit the less susceptible virus.[4]
-
Combination Therapy: Using GS-443902 in combination with another antiviral agent that has a different mechanism of action can be highly effective.[6] This approach can prevent the emergence of resistance and can be effective against viruses that are already resistant to GS-443902.[6]
Troubleshooting Guides
Problem 1: Decreased viral inhibition observed at previously effective concentrations of GS-443902.
-
Possible Cause: Your viral culture may be developing resistance to GS-443902.
-
Troubleshooting Steps:
-
Confirm Viral Titer: Ensure that the viral titer of your stock has not significantly changed, as a higher viral load may require a higher concentration of the drug for effective inhibition. You can re-titer your virus stock using a plaque assay or a TCID50 assay.
-
Perform EC50 Determination: Conduct a dose-response experiment to determine the EC50 of GS-443902 against your current viral culture and compare it to the EC50 against a known wild-type strain. A significant fold-increase in the EC50 value suggests resistance.
-
Sequence the Viral RdRp Gene: If resistance is confirmed phenotypically, sequence the nsp12 (RdRp) gene of the resistant virus to identify potential mutations. Compare the sequence to the wild-type sequence to pinpoint any amino acid substitutions.
-
Problem 2: Difficulty in generating a GS-443902-resistant virus strain in the lab.
-
Possible Cause: The selection pressure may be too high or too low, or the viral population may have a low propensity to develop resistance.
-
Troubleshooting Steps:
-
Optimize Drug Concentration: Start the selection process with a concentration of GS-443902 that is close to the EC50 of the wild-type virus. Gradually increase the concentration in subsequent passages as the virus adapts. Increasing the concentration too rapidly can lead to the extinction of the viral population.
-
Increase the Number of Passages: The development of resistance is a gradual process that may require multiple passages of the virus in the presence of the drug.
-
Use a Higher Multiplicity of Infection (MOI): A higher MOI can increase the genetic diversity of the viral population, which may increase the chances of selecting for pre-existing or newly arising resistant variants.
-
Problem 3: Inconsistent results in combination therapy experiments.
-
Possible Cause: The drug concentrations may not be in the optimal range to observe synergy, or the timing of drug addition may be critical.
-
Troubleshooting Steps:
-
Perform a Checkerboard Analysis: To determine the optimal concentrations for combination therapy, perform a checkerboard titration. This involves testing a range of concentrations of both GS-443902 and the second antiviral agent, both alone and in combination.
-
Evaluate for Additivity, Synergy, or Antagonism: Use a synergy quantification model (e.g., Loewe additivity or Bliss independence) to analyze the data from your checkerboard analysis. This will help you determine if the drug combination is synergistic (more effective than the sum of their individual effects), additive (equal to the sum of their individual effects), or antagonistic (less effective than their individual effects).
-
Consider the Timing of Drug Addition: The timing of when each drug is added to the culture can influence the outcome. Consider whether adding the drugs simultaneously or sequentially is more effective for the specific viruses and compounds you are working with.
-
Quantitative Data Summary
The following tables summarize quantitative data related to GS-443902 (via its prodrug remdesivir) resistance.
Table 1: Fold-Change in EC50 for Remdesivir with Specific nsp12 Mutations in SARS-CoV-2
| nsp12 Mutation | Fold-Change in EC50 (relative to wild-type) | Reference |
| V166A | 2.7 - 10.4 | [1] |
| N198S | 2.7 - 10.4 | [1] |
| S759A | 7 - 9 | [1] |
| V792I | 2.7 - 10.4 | [1] |
| C799F/R | 2.7 - 10.4 | [1] |
| E802D | 2.14 - 2.54 | [2] |
| V166L | 2.3 | [2] |
| A376V | 12.6 | [4] |
Table 2: EC50 Values of Antivirals Against Feline Infectious Peritonitis Virus (FIPV) in vitro
| Antiviral Agent | EC50 (µM) | Reference |
| GS-441524 | 0.78 | [7] |
| GS-441524 | 1.0 | [8] |
| GS-441524 | 1.6 | [9] |
| GC376 | 0.19 | [10] |
| Molnupiravir (EIDD-2801) | 0.4 | [11] |
Experimental Protocols
Protocol 1: Generation of GS-443902-Resistant Virus in Cell Culture
Objective: To select for viral strains with reduced susceptibility to GS-443902 through serial passage in the presence of increasing drug concentrations.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV)
-
Wild-type virus stock of known titer
-
This compound solution
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Incubator
Methodology:
-
Initial EC50 Determination: Determine the EC50 of GS-443902 against the wild-type virus using a standard viral inhibition assay (e.g., plaque reduction assay or yield reduction assay).
-
Initiation of Selection: Seed host cells in a multi-well plate and allow them to reach 80-90% confluency.
-
Infect the cells with the wild-type virus at a multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of GS-443902 at a concentration equal to the EC50.
-
Incubate the plate until cytopathic effect (CPE) is observed in the virus-infected wells.
-
Harvest and Passage: Harvest the supernatant from the well showing CPE. This is passage 1 (P1).
-
Titer the P1 virus stock.
-
Subsequent Passages: For the next passage, infect fresh host cells with the P1 virus at a similar MOI. Increase the concentration of GS-443902 by 1.5 to 2-fold.
-
Repeat steps 4-7 for multiple passages. If no CPE is observed at a higher concentration, maintain the previous concentration for another passage before attempting to increase it again.
-
Monitoring Resistance: Periodically (e.g., every 3-5 passages), determine the EC50 of the passaged virus to monitor the level of resistance.
-
Isolation and Characterization: Once a significant increase in EC50 is observed, isolate the resistant virus through plaque purification. Sequence the RdRp gene to identify mutations.
Protocol 2: Plaque Reduction Assay for EC50 Determination
Objective: To determine the concentration of GS-443902 that reduces the number of viral plaques by 50%.
Materials:
-
Confluent monolayers of susceptible host cells in 6-well plates
-
Virus stock (wild-type or potentially resistant)
-
Serial dilutions of this compound
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Incubator
Methodology:
-
Prepare Cell Monolayers: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Prepare Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Inoculate the cells with the diluted virus.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Drug Treatment: Prepare serial dilutions of GS-443902 in the overlay medium.
-
After the incubation period, remove the virus inoculum and add the overlay medium containing the different concentrations of GS-443902 to the respective wells. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with a formaldehyde-based fixative and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.
Protocol 3: Combination Antiviral Therapy Assay (Checkerboard Method)
Objective: To evaluate the in vitro efficacy of GS-443902 in combination with another antiviral agent.
Materials:
-
Susceptible host cells in a 96-well plate
-
Virus stock
-
This compound
-
Second antiviral agent (e.g., GC376 or Molnupiravir)
-
Cell culture medium
-
Assay for quantifying viral replication (e.g., CPE-based assay, qPCR, or ELISA)
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to allow for attachment.
-
Drug Dilutions: Prepare serial dilutions of GS-443902 horizontally across the plate and serial dilutions of the second antiviral agent vertically down the plate. This creates a matrix of combination concentrations. Include wells with each drug alone and no-drug controls.
-
Infection: Infect the cells with the virus at a predetermined MOI.
-
Incubation: Incubate the plate for a period sufficient for the virus to replicate and cause a measurable effect (e.g., CPE or production of viral antigens).
-
Quantify Viral Replication: Use an appropriate method to quantify the extent of viral replication in each well. For CPE, this can be a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration and combination.
-
Synergy Analysis: Use a synergy model (e.g., Loewe additivity or Bliss independence) and appropriate software to calculate a synergy score or to generate synergy plots (e.g., isobolograms) to determine if the combination is synergistic, additive, or antagonistic.
Visualizations
Caption: Mechanism of action of GS-443902 in inhibiting viral replication.
Caption: Troubleshooting workflow for suspected GS-443902 resistance.
Caption: Different mechanisms of action in combination therapy.
References
- 1. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 7. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molnuparivir as a third antiviral drug for treatment of FIP v13 [zenbycat.org]
Adjusting experimental protocols for different viral strains with GS-443902 trisodium
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers using GS-443902 trisodium and its related compounds in antiviral experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the relationship between Remdesivir (GS-5734), GS-441524, and this compound?
A: These three molecules represent a prodrug, a parent nucleoside, and the active antiviral agent, respectively.
-
Remdesivir (GS-5734) is a phosphoramidate prodrug designed to efficiently enter the host cell.[1][2]
-
Once inside the cell, Remdesivir is metabolized into the parent nucleoside GS-441524 .[3]
-
GS-441524 is then phosphorylated by host cell kinases to its active triphosphate form, GS-443902 (also known as GS-441524 triphosphate or RDV-TP).[1][2][4][5] This active metabolite is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][7][8][9] The trisodium salt is a stable form of this active metabolite.[7]
Q2: Can I use this compound directly in my cell-based antiviral assays?
A: It is generally not recommended for cell-based assays. GS-443902 is a highly polar, negatively charged molecule and has poor cell membrane permeability.[5] For experiments involving live cells and viral replication, it is standard practice to use a cell-permeable prodrug like Remdesivir (GS-5734) or the parent nucleoside GS-441524, which the cell can then convert into the active GS-443902 intracellularly.[10] this compound is primarily intended for direct use in biochemical assays, such as those with isolated viral RdRp enzyme.[6][9]
Q3: Why do I see significant variation in EC50 values for the same virus in different cell lines?
A: The antiviral efficacy of Remdesivir or GS-441524 is highly dependent on the host cell's metabolic machinery.[3] The conversion of the parent nucleoside to the active triphosphate form (GS-443902) is a rate-limiting step.[10] Different cell lines (e.g., Vero E6, A549, HeLa, primary human airway epithelial cells) express varying levels of the necessary kinases and esterases, leading to different intracellular concentrations of the active drug and thus different observed EC50 values.[3][11]
Q4: How should I prepare and store this compound solutions?
A: this compound is soluble in aqueous solutions like water and PBS.[9][12][13][14] However, the compound is unstable in solution, and it is strongly recommended to prepare solutions fresh for each experiment.[6][7][9] For storage, the lyophilized powder should be kept at -20°C, sealed from moisture and protected from light.[9][15] If a stock solution must be made, prepare it, aliquot it into single-use volumes, and store it at -80°C, minimizing freeze-thaw cycles.
Q5: How should I adapt my protocol for a new or different viral strain?
A: When testing against a new viral strain, first establish the optimal conditions for that specific virus.
-
Select an appropriate cell line: Choose a cell line that is highly permissive to the new viral strain to ensure robust replication and a clear signal in your assay.
-
Optimize virus titer: Perform a titration experiment to determine the optimal multiplicity of infection (MOI) that yields a strong, reproducible signal without causing excessive cytotoxicity within the timeframe of your assay.
-
Run a full dose-response curve: Test the compound (e.g., Remdesivir or GS-441524) over a wide range of concentrations (e.g., 8-10 points in a 3-fold dilution series) to accurately determine the EC50 value for the new strain.
Q6: My experimental results are inconsistent. What are the common sources of error?
A: Inconsistency can arise from several factors:
-
Compound Degradation: As the compound is unstable in solution, using a stock solution that has been stored for too long or improperly can lead to reduced potency. Always use freshly prepared solutions.[6][7][9]
-
Cell Health: Ensure cells are healthy, within a low passage number, and plated at a consistent density.
-
Virus Titer: Inconsistent viral titers between experiments will lead to variability. Always use a well-characterized and consistently prepared virus stock.
-
Assay Reagents: Ensure all media and reagents are fresh and of high quality.
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Antiviral Activity | 1. Compound Degradation: The solution was not freshly prepared. 2. Incorrect Compound: Using GS-443902 directly in a cell-based assay instead of a permeable prodrug (Remdesivir/GS-441524). 3. Cell Metabolism: The chosen cell line has low kinase activity, preventing efficient conversion to the active triphosphate form.[3][10] 4. Viral Resistance: The viral strain may have mutations in the RdRp gene that confer resistance. | 1. Prepare a fresh solution of the compound immediately before use.[9] 2. For cell-based assays, use Remdesivir or GS-441524. Use GS-443902 only for biochemical assays. 3. Switch to a different, metabolically competent cell line or verify the metabolic activity of your current line. 4. Sequence the RdRp gene of your viral strain to check for known resistance mutations. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of compound, cells, or virus. 2. Inconsistent Cell Plating: Uneven cell distribution across the plate ("edge effects"). 3. Cell Health Variability: Inconsistent cell viability or growth rate. | 1. Use calibrated pipettes and proper technique. For compound dilutions, perform serial dilutions carefully. 2. Mix cell suspension thoroughly before and during plating. Avoid using the outermost wells of the plate, which are prone to evaporation. 3. Use cells from the same passage and ensure they are in the logarithmic growth phase. |
| Compound Precipitation in Media | 1. Exceeded Solubility: The concentration in the final assay medium is too high. 2. Incorrect Solvent: Use of a solvent that is not compatible with the aqueous cell culture medium. | 1. Check the solubility limits. This compound is soluble in water up to 33.33 mg/mL and PBS up to 50 mg/mL; ultrasonication may be needed.[9][12][13] Ensure the final concentration in the well is well below this limit. 2. Prepare stock solutions in a recommended solvent (e.g., sterile water or PBS) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid toxicity. |
Section 3: Data Presentation
Table 1: In Vitro Potency of GS-443902 and Related Compounds Against Various RNA Viruses
| Compound | Virus | Target/Assay | Potency (IC50 / EC50) | Reference(s) |
| GS-443902 | Respiratory Syncytial Virus (RSV) | RdRp Enzyme Assay | IC50: 1.1 µM | [6][7][8][9][13][15][16] |
| GS-443902 | Hepatitis C Virus (HCV) | RdRp Enzyme Assay | IC50: 5 µM | [6][7][8][9][13][15][16] |
| Remdesivir (GS-5734) | SARS-CoV-2 | Cell-based (Human Airway Epithelial Cells) | EC50: 9.9 nM | [11] |
| Remdesivir (GS-5734) | SARS-CoV-2 | Cell-based (A549-hACE2 cells) | EC50: 0.19 µM | [17] |
| GS-441524 | SARS-CoV-2 | Cell-based (Vero E6 cells) | EC50: 0.48 µM | [18] |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | Cell-based | EC50: 0.78 µM | [18] |
| GS-441524 | MERS-CoV | Cell-based | EC50: 0.86 µM | [18] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Reference(s) |
| Molecular Formula | C₁₂H₁₃N₅Na₃O₁₃P₃ | - | [9] |
| Molecular Weight | 597.15 g/mol | - | [8][9] |
| Solubility in H₂O | 33.33 mg/mL (55.82 mM) | May require ultrasonication to fully dissolve. | [9] |
| Solubility in PBS | 50 mg/mL (83.73 mM) | May require ultrasonication to fully dissolve. | [12][13][14] |
| Storage (Lyophilized) | -20°C | Store sealed, away from moisture and light. | [9][15] |
| Stability in Solution | Unstable | Freshly prepared solutions are strongly recommended. | [6][7][9][12] |
Section 4: Key Experimental Protocols
Protocol 1: General In Vitro Antiviral Efficacy Assay
This protocol provides a general framework. Specific cell types, incubation times, and virus titers must be optimized for each viral strain. This example uses Remdesivir (GS-5734) or GS-441524.
-
Cell Plating: Seed a 96-well plate with a permissive cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a 90-95% confluent monolayer on the day of infection. Incubate for 18-24 hours.
-
Compound Preparation: Prepare a 2X working stock of the compound by performing a serial dilution in the appropriate cell culture medium. For example, create a 10-point, 3-fold dilution series starting from 20 µM (final concentration 10 µM).
-
Dosing: Remove the growth medium from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Infection: Immediately add an equal volume of virus diluted in medium to achieve the desired MOI (e.g., 0.01).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Readout: Quantify viral replication. The method depends on the assay:
-
Cytopathic Effect (CPE) Assay: Fix cells with 4% paraformaldehyde, stain with crystal violet, and measure absorbance.
-
Reporter Virus Assay: If using a virus expressing a reporter like luciferase or GFP, measure the signal using a plate reader.[16][17]
-
Plaque Reduction Assay: Overlay cells with semi-solid medium after infection and count plaques after staining.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control. Use non-linear regression to fit the dose-response curve and determine the EC50 value.
Protocol 2: Preparation of this compound Stock Solution (for biochemical assays)
-
Equilibration: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.
-
Solubilization: Add the required volume of sterile, nuclease-free water or appropriate assay buffer directly to the vial to create a high-concentration stock (e.g., 10 mM).
-
Dissolution: Gently vortex the vial. If necessary, use a brief (1-2 minute) bath sonication to ensure the compound is fully dissolved.[9][12][13][14]
-
Use Immediately: Proceed with dilutions for your biochemical assay immediately. Do not store the stock solution for later use unless absolutely necessary. If storage is unavoidable, create single-use aliquots and flash-freeze in liquid nitrogen before transferring to -80°C.
Section 5: Visualizations
Caption: Metabolic activation of Remdesivir to the active form, GS-443902.
Caption: General workflow for an in vitro antiviral efficacy assay.
Caption: Troubleshooting logic for experiments showing low antiviral activity.
References
- 1. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GS-441524 triphosphate | C12H16N5O13P3 | CID 56832906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Remdesivir triphosphate trisodium GS-443902 | Sigut Labs, Prague, CZ [sigutlabs.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 11. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound (GS-441524 triphosphate trisodium,瑞德西韦代谢物三钠盐) - 仅供科研 | RNA依赖性RNA聚合酶抑制剂 | MCE [medchemexpress.cn]
- 15. santiago-lab.com [santiago-lab.com]
- 16. GS-443902 (GS-441524 triphosphate) | inhibitor/agonist | CAS 1355149-45-9 | Buy GS-443902 (GS-441524 triphosphate) from Supplier InvivoChem [invivochem.com]
- 17. The oral nucleoside prodrug GS-5245 is efficacious against SARS-CoV-2 and other endemic, epidemic and enzootic coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of GS-443902 Trisodium and Remdesivir: A Data-Driven Analysis
A comprehensive guide for researchers and drug development professionals on the relative performance, metabolic activation, and experimental protocols of two key antiviral compounds, GS-443902 trisodium and its prodrug, Remdesivir.
This guide provides a detailed comparative analysis of the antiviral efficacy of this compound and Remdesivir. By presenting quantitative data from in vitro studies, outlining detailed experimental methodologies, and visualizing the metabolic activation pathway, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in antiviral research.
I. Overview and Mechanism of Action
Remdesivir (GS-5734) is a phosphoramidite prodrug of a nucleoside analog, GS-441524.[1] Its broad-spectrum antiviral activity is contingent upon its intracellular conversion to the pharmacologically active triphosphate form, this compound (also known as Remdesivir triphosphate or RDV-TP).[2][3] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][4] this compound mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[2] This incorporation leads to delayed chain termination, thereby halting viral replication.[5]
This compound is the active triphosphate metabolite of Remdesivir.[4] Remdesivir itself is a prodrug designed to enhance cell permeability, after which it is metabolized into this compound to exert its antiviral effect.[3]
II. Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies comparing the antiviral activity of Remdesivir and its parent nucleoside, GS-441524, which is subsequently converted to the active this compound. The data highlights the median effective concentration (EC50) and, where available, the 90% effective concentration (EC90) and 50% cytotoxic concentration (CC50).
Table 1: Anti-SARS-CoV-2 Efficacy and Cytotoxicity in Different Cell Lines
| Cell Line | Compound | EC50 (μM) | EC90 (μM) | CC50 (μM) |
| Vero E6 | Remdesivir | 1.0 | 3.1 | >100 |
| GS-441524 | 1.1 | 3.9 | >100 | |
| Vero CCL-81 | Remdesivir | 0.7 | 1.7 | >100 |
| GS-441524 | 0.8 | 1.6 | >100 | |
| Calu-3 | Remdesivir | 0.11 | 0.49 | 72.8 |
| GS-441524 | 0.25 | 2.35 | >100 | |
| Caco-2 | Remdesivir | 0.001 | 0.022 | >100 |
| GS-441524 | 0.08 | 1.42 | >100 |
Data sourced from a comparative study on the anti-SARS-CoV-2 activity of Remdesivir and GS-441524.[6]
Table 2: Formation of Active Metabolite (GS-443902) in Different Cell Lines
| Cell Line | Compound (10 μM incubated for 4h) | GS-443902 formed (pmol/million cells) |
| Vero E6 | Remdesivir | ~10 |
| GS-441524 | ~10 | |
| Vero CCL-81 | Remdesivir | ~5 |
| GS-441524 | ~10 | |
| Calu-3 | Remdesivir | ~40 |
| GS-441524 | ~10 | |
| Caco-2 | Remdesivir | ~670 |
| GS-441524 | ~10 | |
| Huh-7 | Remdesivir | ~1160 |
| GS-441524 | <10 | |
| 293T | Remdesivir | >1000 |
| GS-441524 | <10 | |
| BHK-21 | Remdesivir | >1000 |
| GS-441524 | <10 | |
| 3T3 | Remdesivir | >1000 |
| GS-441524 | <10 | |
| Human Airway Epithelial (HAE) cells | Remdesivir | ~200 |
| GS-441524 | ~10 |
Data represents the mean of three replicates and is sourced from a study on the intracellular metabolism of Remdesivir and GS-441524.[6]
III. Experimental Protocols
A. Anti-SARS-CoV-2 Efficacy and Cytotoxicity Assay
1. Cell Culture:
-
Vero E6, Vero CCL-81, Calu-3, and Caco-2 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Antiviral Assay:
-
Cells were seeded in 96-well plates.
-
Serial dilutions of Remdesivir and GS-441524 were prepared.
-
Cells were infected with SARS-CoV-2 (e.g., USA-WA1/2020 isolate) at a specified multiplicity of infection (MOI).
-
Immediately after infection, the diluted compounds were added to the cells.
-
After a 48-hour incubation period, the cytopathic effect (CPE) was observed and quantified.
-
The EC50 and EC90 values were calculated using a dose-response curve.
3. Cytotoxicity Assay:
-
The cytotoxicity of the compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) method.
-
Uninfected cells were incubated with serial dilutions of the compounds for the same duration as the antiviral assay.
-
Cell viability was measured using a multi-mode plate reader.
-
The CC50 values were determined from the dose-response curves.[6]
B. Cellular Pharmacology Studies for GS-443902 Formation
1. Compound Incubation:
-
Various cell lines (Vero E6, Vero CCL-81, Calu-3, Caco-2, Huh-7, 293T, BHK-21, 3T3, and primary Human Airway Epithelial cells) were seeded in appropriate culture plates.
-
Cells were incubated with 10 μM of either Remdesivir or GS-441524 for 4 hours at 37°C.
2. Metabolite Extraction:
-
After incubation, the cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Intracellular metabolites were extracted using a cold 70% methanol solution.
-
The cell extracts were then centrifuged to pellet cellular debris.
3. LC-MS/MS Analysis:
-
The supernatant containing the intracellular metabolites was analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The concentration of GS-443902 was quantified by comparing the peak area to a standard curve of the authentic compound.
-
The final concentration was normalized to the cell number and expressed as pmol/million cells.[6]
IV. Visualizations
A. Metabolic Activation Pathway of Remdesivir
Caption: Metabolic activation of Remdesivir to its active form, this compound.
B. Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro antiviral efficacy and cytotoxicity.
V. Conclusion
The presented data indicates that while Remdesivir and its parent nucleoside GS-441524 show comparable efficacy in some cell lines like Vero E6, Remdesivir demonstrates significantly higher potency in others, such as Calu-3 and Caco-2 cells.[6] This difference in potency is strongly correlated with the intracellular conversion efficiency to the active triphosphate metabolite, this compound.[6] Cell lines where Remdesivir is more potent also show a much higher accumulation of GS-443902.[6] This highlights the critical role of the prodrug strategy in delivering the active compound to target cells. For researchers and drug developers, these findings underscore the importance of evaluating not just the direct antiviral activity of a nucleoside analog but also its metabolic activation profile in relevant cell types. The provided experimental protocols and visualizations serve as a foundational resource for designing and interpreting studies in the field of antiviral drug discovery.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Remdesivir is a delayed translocation inhibitor of SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
In vitro potency comparison of GS-443902 trisodium and GS-441524
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the active triphosphate nucleotide analog GS-443902 trisodium and its parent nucleoside, GS-441524. The data presented is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action
GS-441524 is a nucleoside analog that requires intracellular phosphorylation to become pharmacologically active. Cellular kinases convert GS-441524 into its triphosphate form, GS-443902. This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). By mimicking natural nucleoside triphosphates, GS-443902 is incorporated into the nascent viral RNA strand, leading to premature chain termination and the inhibition of viral replication.
Figure 1: Intracellular activation of GS-441524 and inhibition of viral RdRp.
In Vitro Potency Data
The potency of these compounds is assessed through two primary methods: biochemical assays that measure the direct inhibition of the viral enzyme (RdRp) by GS-443902, and cell-based assays that determine the effective concentration of the parent compound, GS-441524, required to inhibit viral replication within host cells.
This compound: Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) of GS-443902 is determined in biochemical assays that directly measure the inhibition of purified viral RdRp enzyme activity.
| Virus Target | Enzyme | IC50 (µM) | Reference |
| Respiratory Syncytial Virus (RSV) | RdRp | 1.1 | [1] |
| Hepatitis C Virus (HCV) | RdRp | 5.0 | [1] |
GS-441524: Cell-Based Antiviral Potency (EC50)
The half-maximal effective concentration (EC50) of GS-441524 is determined in cell-based assays, where the compound is added to virus-infected cell cultures. The EC50 represents the concentration at which 50% of viral replication is inhibited.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | CPE | ~1.0 | [2] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Plaque Reduction | 0.78 | [2] |
| Feline Infectious Peritonitis Virus (FIPV) Type I | FCWF-4 | Plaque Reduction | 1.3 | [3] |
| Feline Infectious Peritonitis Virus (FIPV) Type II | FCWF-4 | Plaque Reduction | 0.8 | [3] |
| SARS-CoV-2 | Vero E6 | CPE | 1.86 | |
| SARS-CoV-2 | Vero E6 | qRT-PCR | 0.48 | |
| SARS-CoV-2 | Calu-3 | qRT-PCR | 0.11-0.25 |
Experimental Protocols
Below are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Biochemical RdRp Inhibition Assay
This assay quantifies the direct inhibitory effect of GS-443902 on the activity of viral RNA-dependent RNA polymerase.
-
Reaction Setup: A reaction mixture is prepared containing the purified viral RdRp enzyme, a synthetic RNA template-primer, and a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is typically labeled (e.g., radioactively or fluorescently).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for RNA synthesis.
-
Termination and Analysis: The reaction is stopped, and the newly synthesized RNA is separated from unincorporated nucleotides, often by gel electrophoresis or filter binding.
-
Quantification: The amount of labeled nucleotide incorporated into the new RNA is measured. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of GS-443902.
Cell-Based Antiviral Assays
These assays measure the ability of GS-441524 to inhibit viral replication in a cellular context.
Figure 2: Generalized workflow for determining the EC50 of antiviral compounds.
1. Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Host cells (e.g., Vero E6, CRFK) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Drug and Virus Addition: The cell culture medium is replaced with medium containing serial dilutions of GS-441524. The cells are then infected with a specific multiplicity of infection (MOI) of the virus. Control wells include uninfected cells and infected cells without the drug.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 3-5 days).
-
Staining: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains viable cells.
-
Quantification: The dye is solubilized, and the absorbance is read using a plate reader. The EC50 is the concentration of GS-441524 that results in a 50% reduction of the viral CPE.[2]
2. Plaque Reduction Assay
-
Cell Seeding and Infection: A confluent monolayer of host cells in 6- or 12-well plates is infected with a diluted virus stock for a short adsorption period (e.g., 1 hour).
-
Overlay Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of GS-441524.
-
Incubation: The plates are incubated until distinct plaques (zones of cell death) are visible.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each drug concentration.
-
EC50 Calculation: The EC50 is the concentration of GS-441524 that reduces the number of plaques by 50% compared to the untreated control.
3. Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) Assay
-
Cell Treatment and Infection: Host cells are treated with serial dilutions of GS-441524 and subsequently infected with the virus, similar to the CPE assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cells.
-
Reverse Transcription and qPCR: The viral RNA is reverse transcribed into complementary DNA (cDNA), which is then quantified using real-time PCR with primers and probes specific to a viral gene.
-
Data Analysis: The amount of viral RNA is normalized to an internal control (e.g., a host housekeeping gene). The EC50 is the concentration of GS-441524 that reduces the viral RNA levels by 50%.
Summary
GS-443902 is the direct, active inhibitor of viral RdRp, and its potency is measured in biochemical assays, providing a direct measure of enzyme inhibition. GS-441524, as the parent nucleoside, demonstrates its antiviral efficacy in cell-based assays, which account for cellular uptake and metabolic activation. The EC50 values for GS-441524 reflect the overall effectiveness of the compound in a biological system, making it a critical parameter for predicting in vivo activity. This guide provides the foundational data and methodologies for researchers to compare and understand the in vitro potency of these two related antiviral compounds.
References
- 1. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The global coronavirus pandemic has accelerated the research and development of antiviral therapeutics. Among the most promising class of drugs are nucleoside analogs, which disrupt viral replication. This guide provides a detailed comparison of GS-443902 trisodium, the active metabolite of Remdesivir, with other prominent nucleoside analogs used in coronavirus research: Remdesivir, Molnupiravir, and Favipiravir. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.
Mechanism of Action: Inhibiting Viral Replication
Nucleoside analogs function by mimicking naturally occurring nucleosides, the building blocks of RNA. When the viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates these analogs into the growing viral RNA strand, it leads to the termination of replication or the accumulation of mutations that render the virus non-viable.
-
GS-443902 (active form of Remdesivir): As an adenosine analog, GS-443902 is incorporated into the nascent viral RNA chain. After the addition of a few more nucleotides, the polymerase encounters a steric hindrance, leading to delayed chain termination and halting of RNA synthesis.[1][2]
-
Remdesivir: This is a prodrug that is metabolized within the body to its active triphosphate form, GS-443902.[2] Its mechanism of action is therefore identical to that of GS-443902.[1][2]
-
Molnupiravir: This is a prodrug of a cytidine analog, N4-hydroxycytidine (NHC). The active triphosphate form of NHC can be incorporated into the viral RNA in place of either cytidine or uridine. This leads to an accumulation of mutations in the viral genome, a process termed "viral error catastrophe," which ultimately results in a non-functional virus.
-
Favipiravir: This agent acts as a purine analog. Its primary mechanism is believed to be lethal mutagenesis, where it is incorporated into the viral RNA and induces a high rate of mutations, leading to the production of non-viable viral particles.[3]
In Vitro Efficacy and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the compared nucleoside analogs against coronaviruses in various cell lines. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile, as the drug is effective at concentrations far below those that are toxic to host cells.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| GS-441524 | SARS-CoV-2 | Vero E6 | 1.86 | >100 | >53.8 | [4] |
| SARS-CoV-2 | Calu-3 | 0.8 | >100 | >125 | [5] | |
| HCoV-OC43 | Huh-7 | 4.1 | 25 | 6.1 | [5] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 7.43 | >100 | >13.5 | [4] |
| SARS-CoV-2 | Calu-3 | 0.03 | >10 | >333 | [5] | |
| HCoV-OC43 | Huh-7 | 0.01 | 7.5 | 750 | [5] | |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33.3 | [2] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.9 | >400 | >6.46 | [2] |
| HCoV-NL63 | LLC-MK2 | 163.6 | >1000 | >6.1 | [6] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these nucleoside analogs influence their clinical utility. The table below provides a comparative overview of key parameters.
| Compound | Administration | Bioavailability (%) | Tmax (h) | Cmax | t1/2 (h) | Reference |
| GS-441524 | Oral (in cats) | ~57 | ~2 | - | ~2.5 | [7] |
| Remdesivir | Intravenous | N/A | ~0.5-1 | - | ~1 | [8] |
| Molnupiravir | Oral | ~35-40 | ~1-2 | - | ~3.3 | |
| Favipiravir | Oral | >97 | ~2 | 5.5-5.9 µg/mL | ~5 |
Note: Pharmacokinetic data can vary significantly depending on the species and the specific study design.
Experimental Protocols
Viral Yield Reduction Assay (Plaque Assay)
This assay is considered the gold standard for quantifying infectious virus particles.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Serial dilutions of the antiviral compound
-
SARS-CoV-2 virus stock of known titer
-
Overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% for fixation)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to 95-100% confluency.[9][10]
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the nucleoside analogs in infection medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[10]
-
-
Overlay:
-
After incubation, remove the virus-containing medium.
-
Gently add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.[9]
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.[9]
-
Fixation and Staining:
-
Fix the cells by adding 10% formalin and incubate for at least 30 minutes.[10]
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then calculated.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Vero E6 cells (or other relevant cell line)
-
Complete growth medium
-
Serial dilutions of the antiviral compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[11]
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the nucleoside analogs.
-
Include wells with untreated cells as a control for 100% viability and wells with a known cytotoxic agent as a positive control.
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[11]
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that reduces cell viability by 50% (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the coronavirus replication cycle and the points at which nucleoside analogs exert their inhibitory effects.
Conclusion
This compound and other nucleoside analogs represent a critical component of the antiviral strategy against coronaviruses. While they share a common target in the viral RdRp, their specific mechanisms of action, in vitro potency, and pharmacokinetic profiles differ. Remdesivir (and its active form GS-443902) has demonstrated high potency in certain cell lines and is administered intravenously. Molnupiravir and Favipiravir offer the advantage of oral administration but may have different efficacy and safety profiles. The choice of a particular nucleoside analog for further research and development will depend on a careful consideration of these factors, with the ultimate goal of identifying safe and effective treatments for coronavirus infections. This guide provides a foundational comparison to aid researchers in this critical endeavor.
References
- 1. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.aws.emory.edu [med.aws.emory.edu]
- 3. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 4. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronavirus - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [ouci.dntb.gov.ua]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. absa.org [absa.org]
- 11. texaschildrens.org [texaschildrens.org]
Head-to-head comparison of GS-443902 trisodium and Molnupiravir
An Objective Guide for Researchers and Drug Development Professionals
The global effort to develop effective antiviral therapeutics has brought several promising candidates to the forefront. Among these, GS-443902 trisodium, the active triphosphate metabolite of Remdesivir, and Molnupiravir, an orally bioavailable ribonucleoside analog, have garnered significant attention for their broad-spectrum activity against RNA viruses, most notably SARS-CoV-2. This guide provides a detailed, data-driven comparison of these two antiviral agents to inform research and development efforts.
Mechanism of Action: A Tale of Two Nucleoside Analogs
Both this compound and Molnupiravir function as nucleoside analogs, targeting the viral RNA-dependent RNA polymerase (RdRp) to disrupt viral replication. However, their precise mechanisms of inhibition differ significantly.
This compound acts as a competitive inhibitor of adenosine triphosphate (ATP).[1][2] Once the parent prodrug, Remdesivir, enters the cell, it is metabolized into GS-441524 and subsequently phosphorylated to the active triphosphate form, GS-443902.[3][4] This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp. The presence of a 1'-cyano group on the ribose sugar moiety of GS-443902 leads to delayed chain termination, effectively halting further elongation of the viral RNA.[3]
Molnupiravir , on the other hand, induces a process known as "lethal mutagenesis" or "error catastrophe".[5][6] Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[7][8] After administration, it is converted to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP).[7][8] NHC-TP can exist in two tautomeric forms, one mimicking cytidine and the other uridine.[6] This dual identity leads to its incorporation into the viral RNA in place of either cytidine or uridine, resulting in a high frequency of mutations in the viral genome during subsequent replication cycles.[5] This accumulation of errors ultimately renders the viral progeny non-viable.
dot
Caption: Mechanisms of Action
In Vitro Efficacy: A Quantitative Comparison
The in vitro antiviral activity of these compounds is typically evaluated by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| GS-441524 | SARS-CoV-2 | Vero E6 | 1.86 | >100 | >53.8 | [9] |
| SARS-CoV-2 (BA.5) | A549-Dual™ hACE2-TMPRSS2 | 2.1 | - | - | [10] | |
| Molnupiravir (NHC/EIDD-1931) | SARS-CoV-2 | Vero E6-GFP | 0.3 | >10 | >33.3 | [11] |
| SARS-CoV-2 | Calu-3 | 0.08 | - | - | [11] | |
| SARS-CoV-2 (BA.5) | A549-Dual™ hACE2-TMPRSS2 | 0.96 | - | - | [10] | |
| HCoV-229E | - | 2.2 | >50 | >22.7 | [12] | |
| HCoV-OC43 | - | 2.4 | >50 | >20.8 | [12] |
Note: Data for this compound is often presented using its parent nucleoside, GS-441524, as the triphosphate is the intracellular active form. Similarly, data for Molnupiravir is often presented for its active nucleoside form, NHC (EIDD-1931).
Pharmacokinetics: Bioavailability and Metabolism
A key differentiator between these two antiviral agents is their route of administration and subsequent pharmacokinetic profiles.
This compound is the active metabolite of Remdesivir, which requires intravenous administration due to poor oral bioavailability.[4] Following administration, Remdesivir is rapidly distributed and metabolized to GS-441524, which is then phosphorylated intracellularly to GS-443902. GS-441524 is the major circulating metabolite.[9] Urinary excretion is a major elimination pathway for GS-441524.[9]
Molnupiravir is an orally bioavailable prodrug.[7][8] After oral administration, it is rapidly hydrolyzed to its active form, NHC.[7][8] Maximum plasma concentrations of NHC are typically reached within 1.5 hours.[8] The effective half-life of NHC is approximately 3.3 hours.[8] NHC is primarily cleared through metabolism to uridine and cytidine, which then enter the body's natural nucleotide pools.[7][8]
dot
Caption: General Experimental Workflow
Experimental Protocols
Viral Yield Reduction Assay (for EC50 Determination)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds (GS-441524 or NHC) in an appropriate cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum and add the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Yield: Collect the cell culture supernatant and quantify the amount of infectious virus using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Plot the percentage of viral inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay (for CC50 Determination)
-
Cell Seeding: Seed the same cell line used in the antiviral assay in 96-well plates at a similar density.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[13] A common method involves using a commercially available kit like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
Summary and Future Directions
The key practical difference lies in their administration routes, with Molnupiravir offering the advantage of oral bioavailability. The choice between these antivirals in a clinical setting will depend on various factors including the specific viral pathogen, disease severity, patient population, and the potential for drug resistance.
Further research should focus on:
-
Direct head-to-head in vivo efficacy studies.
-
Investigation of the potential for synergistic effects when used in combination therapy.[13][14][15]
-
Long-term monitoring for the emergence of viral resistance to both compounds.
This comparative guide provides a foundation for researchers to understand the key attributes of this compound and Molnupiravir, enabling more informed decisions in the ongoing development of antiviral therapies.
References
- 1. GS-441524 triphosphate | C12H16N5O13P3 | CID 56832906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 6. Molnupiravir - Wikipedia [en.wikipedia.org]
- 7. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination of the parent analogue of remdesivir (GS-441524) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters [frontiersin.org]
- 11. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 12. Viral polymerase binding and broad-spectrum antiviral activity of molnupiravir against human seasonal coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potent Antiviral Action of GS-443902 Trisodium: A Comparative Analysis
A deep dive into the mechanism of GS-443902 trisodium, the active metabolite of Remdesivir, reveals its potent and selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. This guide provides a comprehensive cross-validation of its mechanism of action against its prodrugs, Remdesivir (GS-5734) and the parent nucleoside GS-441524, supported by experimental data and detailed protocols for the scientific community.
This compound, the active triphosphate form of the antiviral drug Remdesivir, stands as a formidable inhibitor of viral replication.[1][2][3] Its primary mode of action is to act as a direct competitor of adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[4][5][6][7] This incorporation leads to delayed chain termination, effectively halting the synthesis of viral RNA and preventing the virus from multiplying.[2][7][8]
Comparative Efficacy: this compound vs. Its Precursors
The antiviral activity of this compound is intrinsically linked to its intracellular formation from its prodrugs, Remdesivir and GS-441524. Remdesivir, a phosphoramidate prodrug, was designed to enhance intracellular delivery and subsequent conversion to the active triphosphate form.[6][8] GS-441524 is the parent nucleoside of Remdesivir.[6]
Experimental data from various cell lines demonstrate that while both Remdesivir and GS-441524 lead to the formation of GS-443902, the efficiency of this conversion and the resulting antiviral potency can vary significantly depending on the cell type.[9][10] Generally, Remdesivir exhibits greater potency due to its more efficient intracellular metabolism to GS-443902 compared to GS-441524.[9][10][11] However, in certain cell lines like Vero E6, GS-441524 has shown comparable or even slightly higher potency in forming the active triphosphate.[10][12]
Quantitative Analysis of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and its prodrugs against various viruses, primarily focusing on coronaviruses like SARS-CoV-2.
Table 1: In Vitro Antiviral Activity (EC50 values in µM)
| Compound | SARS-CoV-2 (Vero E6) | SARS-CoV-2 (Calu-3) | MERS-CoV (HAE) | RSV (RdRp IC50) | HCV (RdRp IC50) |
| GS-441524 | 1.86[6] | - | - | - | - |
| Remdesivir (GS-5734) | 7.43[6] | >170 to 20,000 SI[13] | Potent Inhibition[11] | - | - |
| This compound | - | - | - | 1.1[1][2] | 5[1][2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. SI (Selectivity Index) is the ratio of the cytotoxic concentration to the effective concentration. HAE denotes Human Airway Epithelial cells.
Table 2: Intracellular Concentration of Active Metabolite (GS-443902) after 4h Incubation with 10 µM of Prodrug
| Cell Line | From Remdesivir (pmol/10^6 cells) | From GS-441524 (pmol/10^6 cells) | Fold Difference |
| Vero E6 | ~Same as GS-441524[10] | ~Same as Remdesivir[10] | ~1 |
| Calu-3 | Higher than GS-441524[9] | Lower than Remdesivir[9] | >1 |
| Caco-2 | Higher than GS-441524[9] | Lower than Remdesivir[9] | >1 |
| Huh-7 | 120-fold higher than GS-441524[9] | Lower than Remdesivir[9] | 120 |
| Human Airway Epithelial (HAE) | ~20-fold more than GS-441524[10] | Lower than Remdesivir[10] | ~20 |
Mechanism of Action: A Visual Representation
The metabolic activation of Remdesivir and GS-441524 to the active GS-443902, and its subsequent action on the viral RdRp, can be visualized through the following signaling pathway.
Caption: Metabolic activation of Remdesivir and GS-441524 to GS-443902 and its mechanism of action.
Selectivity and Safety Profile
A crucial aspect of any antiviral agent is its selectivity for the viral target over host cellular machinery. Biochemical assays have demonstrated that GS-443902 is a poor substrate for human DNA and RNA polymerases, including mitochondrial polymerases, even at high concentrations.[13] This high selectivity contributes to the favorable safety profile of Remdesivir, with low potential for off-target toxicity.[13]
Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.
In Vitro Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of the compound that inhibits viral replication by 50%.
Protocol:
-
Cell Culture: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a serial dilution of the test compounds (GS-441524, Remdesivir) in culture medium.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: Assess the antiviral effect by a suitable method, such as:
-
CPE Reduction Assay: Visually score the reduction in virus-induced cell death.
-
Viral Yield Reduction Assay: Quantify the amount of infectious virus produced in the supernatant using a plaque assay or TCID50 assay.
-
Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Intracellular Metabolite Quantification via HPLC-MS/MS
Objective: To quantify the intracellular levels of the active triphosphate metabolite, GS-443902.
Protocol:
-
Cell Culture and Treatment: Plate cells in larger formats (e.g., 6-well plates) and treat with the test compounds (Remdesivir or GS-441524) at a specific concentration for a defined period (e.g., 4 hours).
-
Cell Lysis and Extraction:
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells using a suitable extraction solvent (e.g., cold 70% methanol).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under vacuum.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Separate the metabolites using a suitable HPLC column and gradient.
-
Detect and quantify GS-443902 using specific mass transitions (multiple reaction monitoring - MRM).
-
-
Data Analysis: Determine the concentration of GS-443902 in the samples by comparing the peak areas to a standard curve prepared with a known amount of the analytical standard. Normalize the results to the cell number.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of GS-443902's mechanism of action.
Caption: Experimental workflow for cross-validating the mechanism of action of GS-443902.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GS-441524 triphosphate | C12H16N5O13P3 | CID 56832906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can remdesivir and its parent nucleoside GS-441524 be potential oral drugs? An in vitro and in vivo DMPK assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of GS-443902 Trisodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of an antiviral compound is paramount. The selectivity index (SI), the ratio of a compound's cytotoxicity to its antiviral activity, provides a critical measure of its therapeutic potential. This guide offers a comprehensive comparison of the selectivity of GS-443902 trisodium, the active triphosphate metabolite of Remdesivir, in various cell lines. Due to the intracellular formation and charged nature of this compound, which limits its direct cellular uptake in vitro, this guide presents data on its prodrugs, Remdesivir (RDV) and its parent nucleoside GS-441524, as a surrogate for its activity. The antiviral efficacy of these prodrugs is directly linked to their conversion into GS-443902 within the cell.
GS-443902 acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp)[1][2]. Its prodrug, Remdesivir, was the first antiviral agent approved by the FDA for the treatment of COVID-19[1][2]. The conversion of Remdesivir and GS-441524 to the active GS-443902 form varies across different cell types, leading to cell line-dependent differences in antiviral potency[3].
Comparative Analysis of Selectivity Indices
The following tables summarize the 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and the calculated selectivity index (SI = CC50/EC50) for Remdesivir, GS-441524, and other antiviral agents in various cell lines. It is important to note that a higher SI value indicates a more favorable therapeutic window.
Table 1: Selectivity Index of Remdesivir (RDV) and GS-441524 in Various Cell Lines against SARS-CoV-2
| Cell Line | Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Calu-3 (Human Lung Cancer) | Remdesivir | 72.8[3] | 0.11[3] | >661 |
| GS-441524 | >100[3] | 0.25[3] | >400 | |
| Caco-2 (Human Colorectal Adenocarcinoma) | Remdesivir | >100[3] | 0.001[3] | >100,000 |
| GS-441524 | >100[3] | 0.08[3] | >1250 | |
| Vero E6 (Monkey Kidney Epithelial) | Remdesivir | >100[3] | 1.0[3] | >100 |
| GS-441524 | >100[3] | 1.1[3] | >90 | |
| Huh-7 (Human Liver Cancer) | Remdesivir | 2.1[3] | 0.01 (HCoV-OC43)[3] | 210 |
| GS-441524 | >100[3] | 4.1 (HCoV-OC43)[3] | >24 | |
| Primary Human Airway Epithelial (HAE) Cells | Remdesivir | >20[1] | 0.0099[2] | >2020 |
Table 2: Selectivity Index of Comparator Antiviral Drugs
| Drug | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Favipiravir | SARS-CoV-2 | Vero E6 | >400 | 61.88 | >6.46 |
| Molnupiravir (NHC) | SARS-CoV-2 | Calu-3 | >10 | 0.11 - 0.38 | >26 - >90 |
| Molnupiravir (NHC) | A549-ACE2 | >10 | 0.1 | >100 |
Experimental Protocols
The determination of CC50 and EC50 values is crucial for calculating the selectivity index. Below are detailed methodologies for these key experiments.
Determination of 50% Cytotoxic Concentration (CC50)
The CC50 value represents the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT assay. These colorimetric assays measure the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Determination of 50% Effective Concentration (EC50)
The EC50 value is the concentration of a compound that inhibits 50% of the viral replication or cytopathic effect (CPE).
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously or at a set time post-infection, add serial dilutions of the test compound. Include a virus control (cells and virus without compound) and a cell control (cells without virus or compound).
-
Incubation: Incubate the plates for a sufficient period for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
Quantification of Antiviral Activity: The method for quantifying antiviral activity depends on the virus and the assay format. Common methods include:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the degree of virus-induced cell death and morphological changes. Alternatively, use a cell viability assay (e.g., MTS, MTT) to quantify the number of viable cells remaining.
-
Plaque Reduction Assay: This method is used for plaque-forming viruses. After an initial incubation with the virus and compound under an agarose overlay, the cells are stained to visualize and count viral plaques.
-
Viral Yield Reduction Assay: Quantify the amount of infectious virus produced in the supernatant using methods like TCID50 (50% tissue culture infectious dose) or plaque assays on fresh cell monolayers.
-
Quantitative PCR (qPCR): Measure the amount of viral RNA or DNA in the cell lysate or supernatant.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic activation of Remdesivir and the experimental workflow for determining the selectivity index.
Figure 1. Metabolic pathway of Remdesivir to its active form, GS-443902.
Figure 2. Workflow for determining the selectivity index of an antiviral compound.
References
- 1. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: GS-443902 Trisodium and Favipiravir Face Off Against Viral Replication
For Immediate Release
[City, State] – [Date] – In the ongoing battle against viral diseases, researchers are continually evaluating the efficacy of antiviral compounds. This guide provides a head-to-head comparison of the in vitro performance of two prominent antiviral agents: GS-443902 trisodium, the active triphosphate form of remdesivir, and favipiravir. The data presented here, sourced from peer-reviewed studies, offers a quantitative look at their potency against coronaviruses, alongside detailed experimental protocols to aid in the replication and validation of these findings.
Executive Summary
This guide is tailored for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive comparison of the in vitro antiviral activities of this compound and favipiravir. Both agents are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. However, direct comparative studies reveal significant differences in their in vitro potency.
The presented data, primarily focusing on SARS-CoV-2, indicates that GS-441524, the parent nucleoside of GS-443902, exhibits substantially greater potency than favipiravir in cell-based assays. This guide summarizes these findings in clear, comparative tables and provides the detailed methodologies of the key experiments cited, empowering researchers to critically evaluate the data and design future studies.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the quantitative data from a key comparative study evaluating the in vitro antiviral activity of GS-441524 (the parent nucleoside of GS-443902) and favipiravir against SARS-CoV-2. GS-441524 is intracellularly phosphorylated to the active this compound.
Table 1: Antiviral Activity (EC50) against SARS-CoV-2 in VeroE6/TMPRSS2 Cells
| Compound | EC50 (µM) |
| GS-441524 | Not explicitly provided, but Remdesivir (prodrug) EC50 = 1.7 µM |
| Favipiravir | 130 µM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Antiviral Activity (EC50) against SARS-CoV-2 in Calu-3 Cells
| Compound | EC50 (µM) |
| GS-441524 | Not explicitly provided, but Remdesivir (prodrug) EC50 = 0.3 µM |
| Favipiravir | 320 µM |
Table 3: Antiviral Activity from Plaque Reduction Assay
| Compound | Observation |
| GS-441524 | Almost completely inhibited plaque formation at 3 µM[1] |
| Favipiravir | Did not show an antiviral effect at concentrations up to 300 µM[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary method for evaluating the ability of a compound to inhibit virus-induced cell death.
-
Cell Preparation: Vero 76 cells (or another appropriate cell line) are seeded in 96-well microplates to form a confluent or near-confluent monolayer a day before the experiment. The cells are maintained in Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS)[2].
-
Compound Preparation: The test compounds (GS-441524 and favipiravir) are dissolved in a suitable solvent like DMSO. Serial half-log10 dilutions of the compounds are prepared, typically ranging from 0.01 µM to 32 µM[2].
-
Infection and Treatment: The cell culture medium is replaced with a medium containing 2% FBS. The prepared compound dilutions are added to the wells. The cells are then inoculated with the virus at a specific multiplicity of infection (MOI)[3]. Control wells with uninfected cells, infected untreated cells, and a known active drug are included[2].
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment until more than 80% of the cells in the virus control wells show a cytopathic effect[2].
-
Quantification of Cell Viability: Cell viability is quantified using a neutral red staining method. The dye is taken up by living cells. After staining and washing, the dye is extracted, and the absorbance is measured spectrophotometrically at 540 nm[2].
-
Data Analysis: The 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC50), the concentration at which the compound causes 50% cell death, are determined by regression analysis. The selectivity index (SI), calculated as CC50/EC50, is used to assess the compound's therapeutic window[2].
Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in 6-well or 12-well plates[4].
-
Viral Adsorption: The cell culture medium is removed, and the cells are infected with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). The virus is allowed to adsorb to the cells for approximately 1 hour at 37°C[4].
-
Compound Treatment and Overlay: After adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques[4][5].
-
Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus and cell line[4].
-
Plaque Visualization and Counting: After incubation, the cells are fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet or neutral red) to visualize the plaques. The number of plaques in each well is then counted[4][5].
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Mechanism of Action and Signaling Pathways
Both this compound and favipiravir function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), but their activation and precise inhibitory mechanisms differ.
Caption: Intracellular activation pathways of GS-441524 and favipiravir to their active triphosphate forms and subsequent inhibition of viral RdRp.
Experimental Workflow
The general workflow for in vitro antiviral screening involves a series of steps from compound preparation to data analysis.
Caption: A generalized workflow for in vitro antiviral compound screening.
Logical Relationship: Mechanism of Action
The mechanism of action for both this compound and favipiravir as nucleoside analog inhibitors of viral RdRp follows a logical sequence of events.
Caption: Logical flow of the mechanism of action for nucleoside analog RdRp inhibitors.
References
- 1. Co-administration of Favipiravir and the Remdesivir Metabolite GS-441524 Effectively Reduces SARS-CoV-2 Replication in the Lungs of the Syrian Hamster Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
Comparative Efficacy of GS-443902 Trisodium Precursors in Antiviral Therapy
A Statistical Analysis and Experimental Overview for Researchers, Scientists, and Drug Development Professionals
GS-443902 trisodium, the active triphosphate metabolite of the antiviral prodrug remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), playing a crucial role in combating various viral infections, including SARS-CoV-2.[1][2][3][4] This guide provides a comprehensive comparative analysis of the precursors to this compound, primarily remdesivir (GS-5734) and its parent nucleoside, GS-441524. The focus is on their differential intracellular conversion to the active triphosphate form and the resulting antiviral potency across various cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies, highlighting the half-maximal inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), and intracellular concentrations of GS-443902.
Table 1: Comparative Antiviral Activity (EC50 in µM)
| Compound | SARS-CoV-2 (Vero E6) | SARS-CoV-2 (Calu-3) | SARS-CoV-2 (Caco-2) | HCoV-OC43 (Huh-7) | FIPV |
| Remdesivir | Similar to GS-441524[5] | More potent than GS-441524[5] | 0.1 - 0.8[5] | 0.01[5] | - |
| GS-441524 | Similar to Remdesivir[5] | Less potent than Remdesivir[5] | - | 4.1[5] | 0.78[6] |
Table 2: Intracellular GS-443902 Concentration after 4h Incubation with 10µM of Precursor
| Precursor | Vero E6 | Vero CCL-81 | Calu-3 | Caco-2 | Huh-7 | HAE |
| Remdesivir | ~ Same as GS-441524[5] | ~ Half of GS-441524[5] | - | 67-fold higher than GS-441524[5] | >120-fold higher than GS-441524[5] | ~20-fold higher than GS-441524[5] |
| GS-441524 | ~ Same as Remdesivir[5] | ~ 2-fold higher than Remdesivir[5] | - | - | - | - |
Table 3: In Vitro RdRp Inhibition (IC50 in µM)
| Compound | RSV RdRp | HCV RdRp |
| GS-443902 | 1.1[1][2] | 5[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Antiviral Activity Assay
The antiviral activity of the compounds is determined using cell-based assays. A common method involves infecting a confluent monolayer of host cells (e.g., Vero E6, Calu-3, Caco-2) with the target virus at a specific multiplicity of infection (MOI). The cells are then treated with serial dilutions of the test compounds. After a defined incubation period (e.g., 48 hours), the viral cytopathic effect (CPE) is quantified, or viral replication is measured by RT-qPCR.[5] The EC50 value, the concentration of the compound that inhibits viral activity by 50%, is then calculated.
Intracellular Metabolism Analysis
To quantify the intracellular formation of GS-443902, various cell lines are incubated with a known concentration (e.g., 10 µM) of either remdesivir or GS-441524 for a specific duration (e.g., 4 hours).[5] Following incubation, the cells are harvested, and intracellular metabolites are extracted. The concentration of GS-443902 and other phosphorylated metabolites is then determined using liquid chromatography-mass spectrometry (LC-MS).[7]
RdRp Inhibition Assay
The direct inhibitory effect of GS-443902 on viral RNA-dependent RNA polymerase is assessed through biochemical assays. These assays typically involve a purified viral RdRp enzyme, a template RNA, and nucleotide triphosphates (NTPs), including the inhibitor. The incorporation of labeled NTPs into the newly synthesized RNA strand is measured in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration at which the inhibitor reduces enzyme activity by 50%, is then determined.[1][2]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Intracellular activation of remdesivir and GS-441524 to GS-443902 and subsequent inhibition of viral RdRp.
Caption: Experimental workflow for determining the antiviral efficacy (EC50) of test compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. santiago-lab.com [santiago-lab.com]
- 4. santiago-lab.com [santiago-lab.com]
- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. researchgate.net [researchgate.net]
Reproducibility of antiviral efficacy studies with GS-443902 trisodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of GS-443902 trisodium, the active triphosphate form of remdesivir, against other antiviral agents. The information presented is collated from multiple in vitro studies, offering a comprehensive overview of its performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and its parent nucleoside, GS-441524, has been evaluated against several viruses, most notably coronaviruses. The following tables summarize the key quantitative data from various studies, comparing the half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile of the compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | 260.0 | 165.5[1][2] |
| Nirmatrelvir | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 2.5 | 279.1 | 113.7[1] |
| Molnupiravir | Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | - | - |
| Ritonavir | Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | 39.9 | -[2] |
| Teriflunomide | Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | - | - |
| Ruxolitinib | Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | - | - |
| Compound | Virus | Cell Line | EC50 (µM) |
| GS-441524 | SARS-CoV-2 | Vero E6 | 1.86[3] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 7.43[3] |
Mechanism of Action
GS-441524, the parent nucleoside of remdesivir, is metabolized within the host cell to its active triphosphate form, this compound.[4][5] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] GS-443902 mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[4] This incorporation leads to premature termination of RNA synthesis, thereby halting viral replication.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antiviral efficacy of compounds like this compound.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound in inhibiting this infectivity.
a. Cell Seeding:
-
One day prior to the experiment, seed susceptible host cells (e.g., CRFK, Vero E6) into 6-well or 12-well plates to form a confluent monolayer overnight.[7][8][9]
b. Virus Dilution and Infection:
-
On the day of the assay, prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayer with the virus dilutions in the presence of varying concentrations of the antiviral compound (and a no-drug control).[7][10]
-
Incubate for 1 hour to allow for viral adsorption.[9]
c. Overlay Application:
-
After incubation, aspirate the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective concentrations of the antiviral compound.[8][10] This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
d. Incubation and Staining:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[8]
-
After incubation, fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[8][9]
e. Plaque Counting and Analysis:
-
Count the number of plaques in each well. The concentration of the antiviral compound that reduces the number of plaques by 50% compared to the no-drug control is determined as the EC50.[10]
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This method quantifies the amount of viral RNA in infected cells, providing a measure of viral replication and the inhibitory effect of an antiviral compound.
a. Cell Culture and Infection:
-
Seed host cells in multi-well plates and allow them to adhere.
-
Treat the cells with different concentrations of the antiviral compound.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
b. RNA Extraction:
-
At a specified time post-infection (e.g., 48 hours), lyse the cells and extract the total RNA using a suitable RNA isolation kit.[11]
c. Reverse Transcription:
-
Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.[11][12]
d. Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template, along with specific primers and a fluorescent probe that targets a conserved region of the viral genome.[13][14]
-
The amplification of the target sequence is monitored in real-time by detecting the fluorescence signal.
e. Data Analysis:
-
The cycle threshold (Ct) value, which is inversely proportional to the amount of target RNA, is determined for each sample.
-
The relative or absolute quantification of viral RNA is calculated, and the EC50 is determined as the compound concentration that reduces the viral RNA level by 50% compared to the untreated control.[11]
Comparison with Alternatives
GS-441524 and its active form, GS-443902, have been compared to other antiviral agents, such as molnupiravir. Both GS-441524 and molnupiravir have shown efficacy in treating Feline Infectious Peritonitis.[15][16] Studies in Syrian hamsters infected with SARS-CoV-2 have indicated that a combination of GS-441524 and molnupiravir can result in a potent antiviral effect.[17]
It is important to note that the choice of antiviral agent can depend on various factors, including the specific virus, the cell type or in vivo model being studied, and the potential for drug resistance. Further head-to-head comparative studies are necessary to fully elucidate the relative efficacy and safety profiles of these compounds.
References
- 1. Comparative Evaluation of GS-441524, Teriflunomide, Ruxolitinib, Molnupiravir, Ritonavir, and Nirmatrelvir for In Vitro Antiviral Activity against Feline Infectious Peritonitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Antiviral Mechanism of GS-441524 and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. mcgill.ca [mcgill.ca]
- 13. who.int [who.int]
- 14. Direct viral detection via qPCR [takarabio.com]
- 15. Frontiers | GS-441524 and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis [frontiersin.org]
- 16. GS-441524 and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of the parent analogue of remdesivir (GS-441524) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GS-443902 Trisodium
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety information and detailed operational plans for the proper handling and disposal of GS-443902 trisodium. As a trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you have the necessary information for safe and compliant laboratory practices.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for safe handling and storage.
| Property | Value | Citation |
| Molecular Formula | C₁₂H₁₃N₅Na₃O₁₃P₃ | [1] |
| Molecular Weight | 597.15 g/mol | [1][2] |
| CAS Number | 1355050-21-3 | [1] |
| Appearance | Lyophilized solid | [2] |
| Solubility | 33.33 mg/mL in H₂O (55.82 mM), requires sonication for dissolution. | [1] |
| Storage Conditions | -20°C, sealed, away from moisture and light. | [1] |
| Stability in Solution | The compound is unstable in solutions; freshly prepared is recommended. | [3] |
Experimental Protocols: Proper Disposal Procedures
Due to the absence of specific official disposal guidelines for this compound, a conservative approach treating the compound as a potentially hazardous chemical waste is mandatory. The following procedures are based on general best practices for the disposal of nucleoside analogs and other research chemicals.
1. Waste Identification and Segregation:
-
Treat as Hazardous Chemical Waste: In the absence of a specific Safety Data Sheet (SDS), this compound and any materials contaminated with it should be handled as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[1] Segregate organic solvents, toxic metals, and inorganic chemicals into separate waste containers.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and chemical-resistant gloves.
3. Disposal of Unused or Expired this compound:
-
Solid Waste:
-
Collect the solid this compound in its original container or a compatible, well-sealed secondary container.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Store in a designated satellite accumulation area away from incompatible materials.[3]
-
-
Aqueous Solutions:
-
Do not dispose of solutions down the drain.[2]
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solution.
-
The label should include "Hazardous Waste: Aqueous this compound" and the approximate concentration.
-
4. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as containing hazardous chemical waste.
-
Labware: Disposable labware (e.g., pipette tips, tubes) should be collected in a designated hazardous waste bag or container.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) must be treated as hazardous waste and disposed of accordingly.[4]
5. Decontamination of Reusable Labware and Surfaces:
-
Initial Decontamination: Thoroughly rinse reusable labware with a suitable solvent in which this compound is soluble (e.g., water). Collect this initial rinse as hazardous waste.
-
Secondary Cleaning: After the initial decontamination, wash the labware with a standard laboratory detergent and rinse thoroughly with water.
-
Surface Decontamination: For work surfaces, use a suitable laboratory disinfectant or cleaning agent. For known contamination, a solution of 10% bleach followed by a rinse with water and then 70% ethanol is a common practice for deactivating many biological and chemical contaminants.[5][6] All cleaning materials should be disposed of as hazardous waste.
6. Waste Pickup and Final Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. Ensure all waste containers are properly labeled and sealed before collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound and associated waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 6. An Efficient Multistrategy DNA Decontamination Procedure of PCR Reagents for Hypersensitive PCR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling of GS-443902 Trisodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent antiviral compounds like GS-443902 trisodium is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard assessment of Remdesivir.
| PPE Category | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards. A face shield may be used for additional protection against splashes.[9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Ensure to check for any signs of degradation or punctures before use. Dispose of gloves immediately after handling the compound and wash hands thoroughly. |
| Body Protection | Laboratory Coat | A full-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or Equivalent | Use a NIOSH-approved N95 respirator or equivalent when handling the powder form of the compound, especially outside of a chemical fume hood, or if aerosol generation is possible.[9] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound in a laboratory setting.
Experimental Protocols: Step-by-Step Guidance
1. Preparation of Stock Solution:
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance within the fume hood. Handle the powder carefully to avoid creating dust.
-
Dissolution: this compound is noted to be unstable in solution; therefore, it is recommended that solutions are freshly prepared for use.[1][3] Follow the specific solubility information provided by the supplier for the appropriate solvent.
2. Spill Management: In the event of a spill, immediate and appropriate action is crucial.
Caption: A logical diagram illustrating the immediate actions to be taken in the event of a chemical spill involving this compound.
3. Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.
-
Waste Collection: Collect all contaminated waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of down the drain or in regular trash.[9]
By implementing these safety protocols and operational plans, laboratories can ensure the well-being of their personnel while advancing critical research with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. santiago-lab.com [santiago-lab.com]
- 6. Remdesivir triphosphate trisodium GS-443902 | Sigut Labs, Prague, CZ [sigutlabs.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
